AChE/A
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-2-phenylquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4/c1-3-9-20(10-4-1)19-28-15-17-29(18-16-28)25-22-13-7-8-14-23(22)26-24(27-25)21-11-5-2-6-12-21/h1-14H,15-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XATVSLHMOONKQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC(=NC4=CC=CC=C43)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation and Molecular Architecture of Acetylcholinesterase
High-Resolution Structural Determination Methodologies for AChE
Determining the high-resolution structure of AChE has been pivotal in understanding its function. Several advanced techniques have been employed to provide detailed insights into its molecular architecture and dynamics.
X-ray Crystallography Applications in AChE Structure Analysis
X-ray crystallography has been a cornerstone in elucidating the atomic structure of AChE. This technique involves crystallizing the protein and then diffracting X-rays through the crystal to determine the arrangement of atoms. The first crystal structure of AChE, obtained from Torpedo californica, provided unprecedented detail of the active site gorge and the location of the catalytic machinery nih.govebi.ac.ukweizmann.ac.il. Subsequent studies using X-ray crystallography have provided structures of AChE from various species, including humans, often in complex with substrates, inhibitors, or reactivators, offering insights into binding modes and catalytic intermediates tandfonline.complos.orgnih.govrcsb.orgpdbj.org. These structures have typically been determined at resolutions allowing for detailed analysis of amino acid residues and their interactions plos.orgnih.govrcsb.org. Room temperature X-ray crystallography has also been explored to capture structures closer to physiological conditions nih.govresearchgate.net.
Here is a table summarizing some representative AChE crystal structures from the Protein Data Bank (PDB):
| PDB ID | Organism | Resolution (Å) | Ligand/State | Method |
| 1ACE | Torpedo californica | 2.8 | Apo | X-ray Diffraction |
| 1B41 | Homo sapiens | 2.3 | Apo | X-ray Diffraction |
| 4EY4 | Homo sapiens | - | Apo | X-ray Diffraction |
| 4PQE | Homo sapiens | 2.9 | Apo | X-ray Diffraction |
| 2WHQ | Mus musculus | 2.2 | Sarin (aged) + HI-6 | X-ray Diffraction |
| 7N8O | Synechocystis sp. PCC 6803 | 1.93 | Photosystem II core complex | Cryo-EM |
Cryo-Electron Microscopy (Cryo-EM) for AChE Conformational States
Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful technique for determining the structures of biological macromolecules, particularly large complexes and those that are difficult to crystallize iucr.orgoist.jp. While X-ray crystallography has provided numerous high-resolution structures of AChE monomers, Cryo-EM has been valuable in studying the structure of AChE in its native oligomeric forms, such as tetramers, which are physiologically relevant researchgate.netpnas.orgnih.govnih.gov. Cryo-EM allows for the visualization of different conformational states that may be present in a sample, offering insights into the dynamic nature of the enzyme and its assemblies pnas.org. Although early Cryo-EM structures of cholinesterases had lower resolution compared to crystallography, advancements in the technique are continuously improving resolution, providing increasingly detailed structural information iucr.orgpnas.org.
Nuclear Magnetic Resonance (NMR) Spectroscopy for AChE Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides information about the structure, dynamics, and interactions of molecules in solution researchgate.netnih.govrsc.org. While less commonly used than X-ray crystallography for determining the full 3D structure of large proteins like AChE at high resolution, NMR is particularly powerful for studying protein dynamics, conformational changes, and interactions with ligands in solution, which are often difficult to capture with crystallography researchgate.netnih.govresearchgate.netacs.org. NMR can probe molecular motions over a wide range of timescales, from picoseconds to milliseconds, providing crucial insights into the flexibility of the enzyme and how it facilitates substrate binding and catalysis nih.govrsc.org. Studies combining NMR with other techniques, such as molecular dynamics simulations, can offer a more complete picture of AChE's behavior researchgate.netmdpi.com.
AChE Active Site Topography and Subsite Characterization
The active site of AChE is not located on the surface but is buried at the bottom of a deep, narrow gorge, approximately 20 Å deep and 5 Å wide wikipedia.orgnih.govebi.ac.ukmdpi.com. This gorge is lined predominantly by aromatic residues wikipedia.orgnih.govebi.ac.ukmdpi.com. The active site itself comprises distinct subsites critical for substrate binding and catalysis wikipedia.orgnih.govresearchgate.net.
Catalytic Triad (B1167595) Configuration and Microenvironment in AChE
The catalytic machinery of AChE is located at the base of the active site gorge and consists of a catalytic triad, similar to that found in other serine hydrolases wikipedia.orgnih.govebi.ac.ukproteopedia.org. In human AChE, this triad is composed of Serine 203, Histidine 447, and Glutamate (B1630785) 334 tandfonline.comproteopedia.orgtandfonline.com. These residues are arranged in a specific configuration that facilitates the hydrolysis of acetylcholine (B1216132) ebi.ac.ukproteopedia.org. The serine residue (Ser203) acts as the nucleophile, attacking the ester bond of acetylcholine proteopedia.orgvirginia.edu. The histidine (His447) and glutamate (Glu334) residues play crucial roles in activating the serine and stabilizing the transition states during the catalytic cycle ebi.ac.ukproteopedia.orgvirginia.edu. The microenvironment surrounding the catalytic triad, including nearby residues and water molecules, is precisely tuned to optimize the catalytic reaction rate, which is remarkably fast ebi.ac.ukmdpi.com.
Acyl Pocket and Choline Binding Subsites in AChE
The active site gorge contains additional subsites that contribute to the binding and orientation of acetylcholine. The 'anionic site' or choline-binding subsite accommodates the positively charged quaternary amine group of acetylcholine wikipedia.orgnih.govvirginia.edu. This interaction is primarily mediated by a cluster of aromatic residues, notably Tryptophan 86 (Trp86), through cation-π interactions wikipedia.orgnih.govweizmann.ac.ilproteopedia.orgvirginia.eduresearchgate.net. Other aromatic residues like Tyrosine 133 also contribute to this subsite tandfonline.comtandfonline.com. Contrary to earlier assumptions, the binding in this 'anionic' site is not mediated by negatively charged amino acids but by the delocalized electron clouds of the aromatic rings wikipedia.orgebi.ac.ukweizmann.ac.il.
The acyl pocket is another key subsite that binds the acetyl group of acetylcholine nih.govtandfonline.comresearchgate.net. This pocket contributes to substrate specificity and proper positioning of the substrate for hydrolysis by the catalytic triad nih.govtandfonline.com. Residues such as Tryptophan 236, Phenylalanine 295, Phenylalanine 297, and Phenylalanine 338 have been identified as components of the acyl binding pocket tandfonline.comtandfonline.com. The precise interactions within the acyl pocket ensure that the ester bond of acetylcholine is presented correctly to the catalytic serine for nucleophilic attack mdpi.com.
In addition to the catalytic and anionic subsites within the gorge, a 'peripheral anionic site' (PAS) is located near the entrance of the gorge, approximately 14-15 Å above the catalytic site nih.govproteopedia.orgnih.govrsc.org. This site, also rich in aromatic residues, can bind acetylcholine and other ligands and is thought to play a role in guiding the substrate into the gorge and modulating enzyme activity nih.govresearchgate.netmdpi.comnih.govrsc.org.
Here is a summary of key active site subsites and representative residues:
| Subsite | Key Function | Representative Residues (Human AChE) |
| Catalytic Triad | Hydrolysis of ester bond | Ser203, His447, Glu334 |
| Anionic (Choline Binding) | Binds quaternary amine of acetylcholine | Trp86, Tyr133, Phe330 |
| Acyl Pocket | Binds acetyl group of acetylcholine | Trp236, Phe295, Phe297, Phe338 |
| Peripheral Anionic Site | Ligand entry guidance, allosteric modulation | Tyr70, Tyr121, Trp286, Tyr337, Tyr341 tandfonline.comresearchgate.netmdpi.comnih.govrsc.org |
Peripheral Anionic Site (PAS) Architecture and Function in AChE
The Peripheral Anionic Site (PAS) of Acetylcholinesterase is situated at the entrance to the active site gorge, approximately 15-20 Å above the catalytic site. nih.govmdpi.comresearchgate.netmdpi.com It serves as a transitional binding site for substrates and ligands before they enter the narrow gorge leading to the catalytic machinery. proteopedia.org The PAS is characterized by a region rich in aromatic amino acids, which facilitate the guidance of ligands like acetylcholine through low-affinity binding interactions. proteopedia.org These hydrophobic interactions help to trap acetylcholine and direct it towards the deep catalytic site. proteopedia.org
The PAS is composed of specific residues that contribute to its architecture and function. Based on Torpedo californica AChE (TcAChE) numbering, key residues include Tyr70, Asp72, Tyr121, Trp279, and Tyr334. ingentaconnect.comresearchgate.net In human AChE (hAChE), residues such as Tyr72, Tyr124, Trp286, Tyr341, and Asp74 are considered part of the PAS. mdpi.comacs.org Trp286 in hAChE, for instance, is known to influence ligand binding and catalytic efficiency. researchgate.net The PAS is associated with several surface loops, which contribute to the conformational flexibility of this region. ingentaconnect.com
Beyond its role in substrate guidance, the PAS is involved in the allosteric modulation of catalysis at the active center. ingentaconnect.comresearchgate.netnih.gov Binding of ligands to the PAS can influence the activity at the distant catalytic site. ingentaconnect.comnih.gov The PAS is also implicated in several non-classical functions of AChE, including interactions related to amyloid deposition, cell adhesion, and neurite outgrowth. ingentaconnect.comresearchgate.netnih.gov For example, the PAS of AChE has been found to enhance the generation and precipitation of β-amyloid protein, a key component in Alzheimer's disease pathology. researchgate.netmdpi.com Inhibitors that bind to the PAS can affect these non-catalytic functions. nih.gov
The architecture of the PAS, with its aromatic residues, plays a critical role in these diverse functions.
Table 1: Key Residues in the Peripheral Anionic Site (PAS) of Acetylcholinesterase
| Species | Key Residues (Representative) | Role | Source |
| Torpedo californica | Tyr70, Asp72, Tyr121, Trp279, Tyr334 | Ligand guidance, allosteric modulation, non-classical functions | ingentaconnect.comresearchgate.net |
| Human | Tyr72, Tyr124, Trp286, Tyr341, Asp74 | Ligand guidance, allosteric modulation, interaction with β-amyloid | mdpi.comacs.org |
Structural Domains and Inter-Domain Communication in AChE
Acetylcholinesterase is organized into distinct structural domains, and communication between these domains is essential for its function. The enzyme is a member of the α/β hydrolase fold family, which defines its core catalytic domain. ingentaconnect.comproteopedia.orgnih.gov This core domain contains the active site gorge and the catalytic machinery. nih.govmdpi.com
In addition to the catalytic domain, AChE molecules, particularly in vertebrates, possess C-terminal peptides that are crucial for their assembly into various oligomeric forms and their anchoring to cellular structures. proteopedia.orgnih.gov The T-spliced variant (AChE-T), predominant in the mammalian brain and muscles, contains a C-terminal T-peptide. nih.gov This T-peptide forms an alpha helix and is involved in homomeric and heteromeric interactions, supporting the assembly of monomers into dimers and tetramers, as well as associations with structural proteins like ColQ (collagen-like Q subunit) and PRiMA (proline-rich membrane anchor). proteopedia.orgnih.gov This C-terminal domain is also known as the WAT (tryptophan amphiphilic tetramerization) domain due to the presence of conserved tryptophan residues critical for tetramer formation. proteopedia.orgnih.gov
Inter-domain communication is evident in the allosteric modulation of the catalytic site by the PAS, located at the entrance of the gorge, far from the catalytic triad at the bottom. ingentaconnect.comnih.gov This suggests that conformational changes initiated at the PAS are transmitted through the protein structure to influence the catalytic activity. nih.gov
Alpha-Helical and Beta-Sheet Architectures in AChE Domains
The fundamental secondary structure elements of Acetylcholinesterase are alpha helices and beta sheets, which fold together to form the tertiary structure of the protein domains. proteopedia.orgnih.govuah.es The catalytic core domain of AChE is characterized by a central mixed β-sheet consisting of 12 strands. proteopedia.orgnih.govnih.gov This central sheet is surrounded by 14 alpha helices. proteopedia.orgnih.govnih.gov This arrangement is characteristic of the α/β hydrolase fold. proteopedia.orgnih.gov
Oligomeric States and Supramolecular Assemblies of AChE
Acetylcholinesterase exists in various molecular forms, ranging from monomers to complex supramolecular assemblies, which are crucial for its localization and function in different tissues. proteopedia.orgnih.govwikipedia.orgwikidoc.org The T-spliced variant (AChE-T) is the primary form found in the brain and muscles of adult mammals and can generate monomers, dimers, and tetramers. nih.govresearchgate.net
The functional AChE species at vertebrate cholinergic synapses are typically tetramers. proteopedia.orgnih.gov These tetramers can be associated with anchoring proteins, forming hetero-oligomeric structures. proteopedia.orgnih.gov In the neuromuscular junction, AChE tetramers associate with the collagenous protein ColQ. proteopedia.orgnih.govwikipedia.orgwikidoc.org In the central nervous system, AChE tetramers are often associated with the transmembrane proline-rich membrane anchor (PRiMA) protein. proteopedia.orgnih.govwikipedia.orgwikidoc.org These associations are mediated by the C-terminal T-sequence (WAT domain) of AChE-T, which forms an amphipathic helix that interacts with ColQ or PRiMA. proteopedia.orgnih.gov
In collagen-tailed species, one, two, or three AChE-T tetramers can be attached to the three strands of ColQ, forming asymmetric structures. nih.gov The association with ColQ or PRiMA serves to anchor the enzyme in the extracellular matrix or cell membrane, ensuring its proper localization at the synapse. wikipedia.orgwikidoc.org
Besides the anchored forms, a soluble monomeric form of AChE (AChE-R) is also expressed, particularly in the brain under stress conditions. frontiersin.orgresearchgate.net Another form, AChE-H, is a glycolipid-anchored dimer found mainly in red blood cells. frontiersin.org The formation of these different oligomeric states and supramolecular assemblies is determined by alternative splicing of the AChE gene and post-translational modifications, including the presence of specific C-terminal peptides. frontiersin.orgresearchgate.net
Table 2: Oligomeric States and Associated Anchors of Acetylcholinesterase
| Oligomeric State | Associated Anchor Protein | Location (Examples) | Source |
| Monomer (AChE-R) | Soluble | Brain (under stress) | frontiersin.orgresearchgate.net |
| Dimer (AChE-H) | Glycolipid anchor | Red blood cells | frontiersin.org |
| Tetramer (AChE-T) | ColQ | Neuromuscular junction | proteopedia.orgnih.govwikipedia.org |
| Tetramer (AChE-T) | PRiMA | Central nervous system synapses | proteopedia.orgnih.govwikipedia.org |
Conformational Dynamics and Allosteric Transitions in AChE
Acetylcholinesterase is not a rigid structure but exhibits significant conformational dynamics and undergoes allosteric transitions that are integral to its function. The high catalytic efficiency of AChE, approaching the diffusion limit, suggests that dynamic processes are involved in substrate access and product egress from the buried active site. mdpi.comwikidoc.orgmdpi.com
Molecular dynamics simulations and structural studies have provided insights into the dynamic nature of AChE. The active site gorge, while narrow, is not static. mdpi.complos.org Conformational changes, particularly within loops lining the gorge, can influence the accessibility of the catalytic site. mdpi.complos.org An "aperture" and a "swing gate" mechanism have been proposed to regulate access to the active site and alternative exits from the gorge. plos.org The bottleneck region within the gorge, formed by residues like Phe330 and Tyr121, is particularly narrow and its dynamics are thought to be crucial for controlling the passage of substrates and products. mdpi.com
Allosteric transitions in AChE involve conformational changes mediated by the binding of ligands to sites distinct from the catalytic center, such as the Peripheral Anionic Site (PAS). ingentaconnect.comnih.govembopress.orgroyalsocietypublishing.org Binding to the PAS can induce structural rearrangements that are transmitted to the active site, modulating its catalytic activity. ingentaconnect.comnih.govembopress.org This allosteric communication is a key aspect of AChE regulation. ingentaconnect.comnih.gov Studies comparing structures of AChE with and without PAS ligands have revealed specific structural determinants involved in these allosteric effects. nih.govembopress.org
Furthermore, the oligomeric state of AChE can also influence its conformational dynamics and allosteric properties. nih.gov In tetrameric AChE, intersubunit fluctuations have been observed, which are correlated with the occlusion of the PAS in some conformations. nih.gov These dynamic motions of the subunits can potentially "gate" ligand-protein association. nih.gov The ability of AChE to exist in different conformations, including compact and loose tetrameric forms, highlights its structural plasticity. nih.gov
The conformational dynamics of AChE, including the flexibility of gorge loops, the gating mechanisms, and allosteric transitions, are critical for its efficient catalytic turnover and its modulation by various ligands. mdpi.commdpi.complos.org
Table 3: Aspects of Acetylcholinesterase Conformational Dynamics
| Feature | Description | Structural Basis (Examples) | Source |
| Active Site Gorge Dynamics | Fluctuations influencing substrate/product passage | Loops lining the gorge, bottleneck residues | mdpi.commdpi.complos.org |
| Gating Mechanisms | Proposed mechanisms regulating access to the active site | Aperture, swing gate | plos.org |
| Allosteric Transitions | Conformational changes induced by ligand binding at non-catalytic sites | PAS binding leading to changes at catalytic site | ingentaconnect.comnih.govembopress.org |
| Intersubunit Fluctuations | Dynamic motions between subunits in oligomeric forms | Correlated with PAS occlusion in tetramers | nih.gov |
| Conformational Plasticity | Ability to exist in different overall structural forms | Compact vs. loose tetramer forms | nih.gov |
Enzymatic Mechanisms and Kinetic Analysis of Acetylcholinesterase
Catalytic Mechanism of Acetylcholine (B1216132) Hydrolysis by AChE
The hydrolysis of acetylcholine catalyzed by AChE follows a two-step mechanism involving acylation and deacylation stages. benthamdirect.comnih.govnih.govpsu.edu This process is remarkably fast, approaching the diffusion-controlled limit. benthamdirect.comnih.gov
Acylation and Deacylation Steps in the AChE Catalytic Cycle
The catalytic cycle begins with the binding of acetylcholine to the active site. duke.edu The acylation step involves a nucleophilic attack by the oxygen atom of the catalytic serine residue (Ser203 in mouse AChE) on the carbonyl carbon of acetylcholine. nih.govuwec.eduruhr-uni-bochum.de This attack is concerted with a proton transfer from Ser203 to the catalytic histidine residue (His447 in mouse AChE). nih.gov This leads to the formation of a tetrahedral intermediate (TI1). nih.govpsu.edu Subsequently, the proton is transferred from His447 to the leaving group, choline, and the ester bond is cleaved, resulting in the formation of a covalent acetyl-enzyme complex and the release of choline. nih.govresearchgate.net
The deacylation step then regenerates the free enzyme. A water molecule attacks the carbonyl carbon of the acetyl group attached to the serine residue. nih.gov This attack is facilitated by proton transfer to His447, forming a second high-energy tetrahedral intermediate (TI2). nih.gov Finally, a proton transfers from His447 to the acetyl-serine oxygen, the scissile bond breaks, and acetic acid is released, restoring the enzyme to its original state. nih.gov
Role of Water Molecules and Proton Transfer in AChE Catalysis
Water molecules play a crucial role in the deacylation step, acting as the nucleophile that attacks the acetyl-enzyme intermediate. duke.edunih.gov Proton transfer, mediated primarily by the histidine residue of the catalytic triad (B1167595), is essential throughout the catalytic cycle. nih.govnih.govruhr-uni-bochum.deebi.ac.uk In the acylation step, histidine acts as a general base, accepting a proton from the catalytic serine. nih.govebi.ac.uk In deacylation, histidine facilitates the attack of the water molecule by accepting a proton and later donates a proton to the serine oxygen to release acetic acid. nih.govebi.ac.uk The acidic residue of the catalytic triad (Glu334 in mouse AChE) is thought to stabilize the positive charge on the histidine imidazole (B134444) ring during transition states and intermediates through electrostatic interactions. nih.gov The oxyanion hole, formed by the backbone NH groups of certain residues, stabilizes the negatively charged oxygen atom of the tetrahedral intermediates through hydrogen bonding. nih.govpsu.eduruhr-uni-bochum.deacs.org
Transient Intermediates and Reaction Pathways in AChE
The catalytic hydrolysis of acetylcholine by AChE involves the formation of transient tetrahedral intermediates (TI1 and TI2) and a covalent acyl-enzyme intermediate. benthamdirect.comnih.govpsu.edu These intermediates are short-lived due to the enzyme's high efficiency. nih.gov Computational studies using QM/MM molecular dynamics simulations have been used to characterize the complete catalytic reaction mechanism and determine the free energy profiles of these intermediates and transition states. nih.govacs.org For instance, the calculated activation barrier for the acylation stage has been reported as 12.4 kcal/mol, leading to the tetrahedral intermediate TI1. nih.gov The deacylation stage involves the tetrahedral intermediate TI2 with a calculated activation energy barrier of 17.5 kcal/mol, suggesting that the first step of deacylation is the rate-limiting step for ACh hydrolysis catalyzed by AChE, consistent with experimental results. nih.gov
Substrate Recognition and Specificity in AChE
AChE exhibits high specificity for its natural substrate, acetylcholine. oup.comnih.govresearchgate.net This specificity is determined by the molecular architecture of the active site. oup.comresearchgate.net
Molecular Determinants of AChE Substrate Affinity
The active site of AChE is located at the bottom of a narrow gorge and contains two main subsites: the catalytic anionic site (CAS) and the peripheral anionic site (PAS). nih.govnih.govproteopedia.org The CAS contains the catalytic triad and is responsible for the hydrolysis of the ester bond. proteopedia.org The PAS is located near the gorge entrance and contributes to catalytic efficiency by transiently binding substrates on their way to the CAS. nih.govnih.gov The interaction of acetylcholine with AChE involves both ionic or electrostatic bonds with charged residues and potential hydrogen bonds and hydrophobic interactions with other residues. duke.eduuwec.edu The "anionic" subsite, formed by residues like Glu202, Trp86, and Tyr337 (in mouse AChE), is primarily responsible for binding the positively charged trimethylammonium tail group of ACh. nih.gov Aromatic amino acid residues lining the active site gorge, such as tryptophan and phenylalanine, are important for ligand recognition and contribute to substrate binding affinity. nih.govproteopedia.org The dipole moment of the active-site gorge may also promote substrate entry. rsc.org
Studies comparing AChE from different species or with mutations have provided insights into the molecular determinants of substrate affinity. For example, differences in substrate specificity between AChE and butyrylcholinesterase (BuChE) are attributed to variations in amino acids lining the active site gorge, affecting its size and shape. oup.comresearchgate.net Maize AChE, while functionally similar to animal AChE, shows lower affinity to substrates, which might be related to structural differences despite having the same catalytic triad. usp.br
Enzyme Kinetics of AChE Under Varied Conditions
Enzyme kinetics is the study of the rates of enzyme-catalyzed reactions and the factors that influence these rates, such as substrate concentration, pH, and temperature. Analyzing the kinetics of AChE provides valuable information about its catalytic efficiency and interaction with substrates and inhibitors.
Steady-State and Pre-Steady-State Kinetic Studies of AChE
Enzyme kinetic studies are typically conducted under either steady-state or pre-steady-state conditions. In steady-state kinetics, the concentrations of enzyme-substrate intermediates remain relatively constant over the period of observation. This allows for the determination of parameters like Km and Vmax using models such as the Michaelis-Menten equation. rose-hulman.edu
Pre-steady-state kinetics, on the other hand, examines the initial rapid events that occur immediately after the enzyme and substrate are mixed, before the steady state is reached. journalejmp.commdpi.comresearchgate.net This approach can reveal details about the individual steps within the catalytic mechanism, such as the rates of formation and breakdown of enzyme-substrate and enzyme-product complexes. For AChE, pre-steady-state studies can provide insights into the acylation and deacylation steps of acetylcholine hydrolysis. Some studies have shown that for certain substrates or inhibitors, the pre-steady-state phase can be characterized by a burst phase, where the initial velocity is faster than the steady-state velocity. mdpi.comresearchgate.net Analysis of pre-steady-state kinetics can be particularly important for understanding the time-dependent nature of certain inhibitors, which may not be accurately assessed by steady-state analysis alone. windows.net
Determination of Kinetic Parameters (Km, Vmax, kcat) for AChE
Key parameters in enzyme kinetics include Km, Vmax, and kcat.
Km (Michaelis Constant): Operationally defined as the substrate concentration at which the initial reaction velocity is half of Vmax. libretexts.orgbu.edu It is an approximate measure of the affinity of the enzyme for its substrate; a lower Km generally indicates higher affinity. libretexts.orgvaia.com
Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with substrate. rose-hulman.eduvaia.com Vmax is directly proportional to the total enzyme concentration. rose-hulman.eduvaia.com
kcat (Turnover Number): The catalytic rate constant, representing the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. libretexts.orgvaia.com It is an intrinsic property of the enzyme and reflects its catalytic efficiency. rose-hulman.eduvaia.com
These parameters are typically determined by measuring the initial reaction velocity at various substrate concentrations and fitting the data to the Michaelis-Menten equation or its linear transformations, such as the Lineweaver-Burk plot. journalejmp.combu.edu
For Acetylcholinesterase, the kcat value for acetylcholine hydrolysis is notably high, around 140,000 s⁻¹, indicating its very high catalytic efficiency. libretexts.orgbu.edu The Km for acetylcholine is typically in the micromolar range. bu.eduvaia.com The ratio kcat/Km is considered a measure of catalytic efficiency and specificity, with values close to the diffusion limit (10⁸ - 10⁹ M⁻¹s⁻¹) indicating a highly efficient enzyme. libretexts.orgbu.edu Acetylcholinesterase's kcat/Km for acetylcholine is around 1.6 x 10⁸ M⁻¹s⁻¹, placing it among the most catalytically efficient enzymes. bu.edu
pH and Temperature Dependence of AChE Activity
Enzyme activity is significantly influenced by pH and temperature. Each enzyme has an optimal pH and temperature range at which its activity is maximal.
The activity of acetylcholinesterase is pH dependent, typically showing maximal catalytic activity in the alkaline range, often between pH 8 and 9.5. researchgate.netpublichealthtoxicology.com The pH dependence can be influenced by the ionization states of amino acid residues in the active site involved in substrate binding and catalysis. researchgate.net Local pH changes in the vicinity of membrane-bound AChE, caused by substrate hydrolysis, can also affect its activity. pnas.org
Temperature also affects AChE activity. Generally, increasing temperature increases reaction rate up to an optimal temperature, beyond which the enzyme may denature and lose activity. AChE is reported to be stable within a temperature range of approximately 15°C to 45°C. researchgate.net Studies have investigated the effect of temperature on specific aspects of AChE activity, such as the aging of inhibited enzyme. nih.gov
Mechanisms of Acetylcholinesterase Inhibition
Inhibition of AChE is a key mechanism for modulating cholinergic neurotransmission and is the basis for the action of various drugs and toxins. Inhibitors can be classified based on their mechanism of interaction with the enzyme. nih.govnih.gov
Reversible Inhibition Mechanisms (Competitive, Non-Competitive, Uncompetitive) of AChE
Reversible inhibitors bind to the enzyme through non-covalent interactions, and the inhibition can be reversed by removing the inhibitor. The main types of reversible inhibition are competitive, non-competitive, and uncompetitive. nih.govmdpi.comresearchgate.net
Competitive Inhibition: Competitive inhibitors compete with the substrate for binding to the enzyme's active site. nih.govresearchgate.net This typically results in an increase in the apparent Km value, while the Vmax remains unchanged at sufficiently high substrate concentrations. researchgate.net Many therapeutic AChE inhibitors, such as donepezil (B133215) and galantamine, are described as reversible competitive inhibitors. nih.govwikipedia.orgmdpi.com
Non-Competitive Inhibition: Non-competitive inhibitors can bind to both the free enzyme and the enzyme-substrate complex at a site distinct from the active site. nih.govmdpi.com This type of inhibition generally leads to a decrease in Vmax, while the Km remains unchanged.
Uncompetitive Inhibition: Uncompetitive inhibitors bind exclusively to the enzyme-substrate complex. nih.govmdpi.com This binding stabilizes the ES complex and prevents the formation of product. Uncompetitive inhibition results in a decrease in both Vmax and Km. mdpi.com AChE has peripheral anionic sites distinct from the active site, and binding of certain ligands to these sites can lead to uncompetitive or mixed-type inhibition. nih.govmdpi.com
Mixed Inhibition: Mixed inhibitors bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. mdpi.commdpi.com This results in a combination of effects on Km and Vmax, depending on the relative affinities. mdpi.com Tacrine is an example of an inhibitor that appears to exhibit mixed-type inhibition of AChE. mdpi.com
Some reversible inhibitors, like galantamine, may also interact with peripheral sites on AChE in addition to the active site, influencing their inhibitory profile. nih.govmdpi.com
Irreversible (Covalent) Inhibition Mechanisms of AChE
Irreversible inhibitors form a stable covalent bond with the enzyme, leading to a permanent or very long-lasting inactivation of enzyme activity. researchgate.netnih.govmdpi.comnih.gov This effectively reduces the concentration of active enzyme. Organophosphates and carbamates are well-known classes of irreversible or pseudo-irreversible AChE inhibitors. nih.govmdpi.comnih.govwikipedia.org
Organophosphates, such as nerve agents and some pesticides, inhibit AChE by phosphorylating a serine residue in the enzyme's active site. nih.govmdpi.comwikipedia.org This phosphorylation is highly stable and effectively prevents the enzyme from hydrolyzing acetylcholine. wikipedia.org The phosphorylated enzyme can undergo a process called "aging," which further stabilizes the covalent bond and makes reactivation more difficult. mdpi.com
Carbamates, like rivastigmine, also inhibit AChE by forming a covalent bond with the active site serine residue, a process called carbamoylation. mdpi.comnih.gov However, the carbamoyl-enzyme complex is generally less stable than the phosphorylated enzyme, and the enzyme can be reactivated through hydrolysis of the covalent bond. mdpi.com This is sometimes referred to as pseudo-irreversible inhibition due to the relatively slower but eventual recovery of enzyme activity compared to the rapid reversibility of non-covalent inhibitors. mdpi.com
Naturally occurring compounds can also act as irreversible inhibitors of AChE through novel mechanisms, such as the covalent modification of cysteine residues. researchgate.net
Pseudoirreversible Inhibition of AChE
Pseudoirreversible inhibition of Acetylcholinesterase is a distinct kinetic mechanism characterized by the formation of a covalent bond between the inhibitor and the catalytic serine residue within the enzyme's active site, similar to irreversible inhibitors. However, unlike truly irreversible inhibitors (such as organophosphates which form a stable, phosphorylated enzyme), the covalent bond formed with pseudoirreversible inhibitors is relatively unstable and undergoes spontaneous hydrolysis over time, leading to the regeneration of the active enzyme mdpi.comnih.govresearchgate.netnih.gov. This process is often referred to as decarbamoylation in the case of carbamate (B1207046) inhibitors nih.gov.
The general mechanism of pseudoirreversible inhibition by carbamates involves the nucleophilic attack of the catalytic triad serine oxygen on the carbonyl group of the carbamate. This results in the formation of a carbamoylated serine conjugate at the active site, which prevents substrate hydrolysis researchgate.netnih.gov. The subsequent slow hydrolysis of this carbamoylated enzyme complex restores the enzyme's activity researchgate.net.
Carbamates are a major class of compounds known to exhibit pseudoirreversible inhibition of cholinesterases, including AChE mdpi.comresearchgate.netacs.org. Rivastigmine, a clinically used drug for Alzheimer's disease, is a well-known example of a pseudoirreversible AChE inhibitor mdpi.comnih.govnih.govbrown.eduresearchgate.net. Its mechanism involves carbamoylation of the active site serine, and its relatively slow reactivation kinetics contribute to a prolonged duration of inhibitory action nih.gov. Metrifonate, an organophosphate prodrug that is converted to DDVP, also exhibits mainly pseudoirreversible AChE inhibition in vivo, with relatively rapid spontaneous reactivation nih.govencyclopedia.pub.
Kinetic studies are crucial for characterizing pseudoirreversible inhibition. Techniques such as using immobilized enzyme reactors can be employed for the rapid evaluation of kinetic constants and the mechanism of action of inhibitors. These methods can effectively characterize the carbamoylation and decarbamoylation steps involved in pseudoirreversible binding nih.gov.
While the mechanism of inhibition by carbamates is typically the same for both AChE and butyrylcholinesterase (BuChE) due to the conserved catalytic triad, some exceptions exist. For instance, phenothiazine (B1677639) carbamates have been shown to exhibit pseudoirreversible inhibition of AChE but reversible inhibition of BuChE, suggesting that covalent bond formation with the catalytic serine does not occur in the case of BuChE inhibition by these specific compounds. This atypical inhibition in BuChE is attributed to pi-pi interactions with specific residues outside the catalytic triad researchgate.netacs.org.
Structure-Activity Relationship (SAR) Studies for AChE Inhibitors
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how structural modifications to a compound affect its biological activity, in this case, the inhibition of AChE. SAR analysis helps in identifying key structural features required for potent binding to the enzyme and guiding the design of novel and more effective inhibitors heraldopenaccess.usnih.govacs.org.
AChE possesses a complex active site characterized by a deep, narrow gorge with a catalytic triad (Ser-His-Glu) at the base and a peripheral anionic site (PAS) near the entrance heraldopenaccess.us. Inhibitors can interact with the catalytic site, the PAS, or both (dual-binding site inhibitors). SAR studies aim to elucidate the interactions between different chemical moieties of an inhibitor and the various regions of the AChE active site.
For carbamate inhibitors, SAR studies have explored the impact of variations in the carbamate moiety and the leaving group on inhibitory potency and the rate of carbamoylation and decarbamoylation nih.govacs.org. For example, studies on ω-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl derivatives have shown that the carbamic residue is crucial for obtaining highly potent AChE inhibitors acs.orgresearchgate.net. The length and nature of linker regions connecting different pharmacophores also play a significant role in determining inhibitory activity and selectivity acs.orgmdpi.com.
Organophosphate inhibitors, which are typically irreversible or pseudoirreversible inhibitors of AChE, have also been subjected to extensive SAR studies. These studies have highlighted the importance of hydrophobic and electrostatic effects in the binding of organophosphates to the enzyme oup.com. Three-dimensional quantitative structure-activity relationship (3D-QSAR) models have been developed to characterize the structural features essential for AChE inhibition by organophosphates, identifying hydrogen bond acceptor sites and hydrophobic interaction sites as important features oup.comtandfonline.com.
SAR studies on other classes of AChE inhibitors, such as acridines (e.g., tacrine), quinolines, huperzine, and heterocyclic analogs, have also provided valuable insights into the structural determinants of activity heraldopenaccess.us. For instance, hybrid molecules combining features of different inhibitor classes have been designed and evaluated, demonstrating improved AChE inhibitory activity heraldopenaccess.us. SAR investigations on xanthone (B1684191) derivatives revealed that the type and position of substituents on the xanthone moiety influence AChE inhibition, with hydrophobic and hydroxyl substituents contributing to improved activity through pi-pi interactions and hydrogen bonding, respectively nih.gov.
Computational approaches, including molecular docking and QSAR modeling, are widely used in modern SAR studies to predict binding affinities and understand the molecular interactions between inhibitors and AChE at an atomic level acs.orgoup.commedrxiv.orgmedrxiv.orgrsc.org. These studies can help rationalize experimental findings and guide the design of novel compounds with desired inhibitory profiles mdpi.comoup.comtandfonline.com. For example, molecular docking studies have indicated that potent inhibitors can bind to both the catalytic and peripheral sites of AChE tandfonline.com.
Molecular Interactions and Ligand Binding Studies with Acetylcholinesterase
Ligand-Binding Thermodynamics and Kinetics for AChE
The thermodynamic and kinetic parameters of ligand binding to AChE offer a comprehensive description of the interaction process. Thermodynamics, often assessed by techniques like Isothermal Titration Calorimetry (ITC), reveal the driving forces behind binding, including enthalpy and entropy changes. Kinetics, commonly studied using methods such as Surface Plasmon Resonance (SPR), provide information on the rates of association and dissociation, which are crucial for understanding the dynamic nature of the interaction and the residence time of the ligand on the enzyme. acs.orgnih.gov
Isothermal Titration Calorimetry (ITC) for AChE-Ligand Interactions
Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat released or absorbed during the binding of a ligand to a macromolecule like AChE. researchgate.net This allows for the determination of key thermodynamic parameters, including the binding stoichiometry (n), the association constant (Ka), the dissociation constant (Kd), the enthalpy change (ΔH), and the entropy change (ΔS) of the binding event. researchgate.netjelsciences.com The sign and magnitude of ΔH and ΔS provide insights into the types of interactions driving the binding, such as hydrogen bonding, van der Waals forces, and hydrophobic effects. ITC experiments involve the precise injection of a ligand solution into a solution containing the enzyme, and the resulting heat changes are monitored. malvernpanalytical.com
Studies utilizing ITC have characterized the thermodynamic profiles of various ligands binding to AChE. For instance, the interaction between AChE and chlorogenic acids and caffeine (B1668208) has been investigated using ITC. The enthalpy of interaction (ΔH) for chlorogenic acids and caffeine with AChE was found to be negative, ranging from -0.503 kJ/mol for caffeic acid to -30.26 kJ/mol for dihydrocaffeic acid. researchgate.net An endothermic effect (positive ΔH) was observed for the interaction with 4,5-di-O-caffeoylquinic acid (0.446 kJ/mol) and caffeine (60.19 kJ/mol). researchgate.net These variations in enthalpy suggest different interaction mechanisms and binding strengths. Dihydrocaffeic acid and 3-O-caffeoylquinic acid showed strong binding with ΔH values of -30.26 kJ/mol and -28.13 kJ/mol, respectively. researchgate.net The negative enthalpy values indicate that the binding is primarily driven by favorable enthalpic contributions, such as the formation of hydrogen bonds and van der Waals interactions. researchgate.net
ITC can also be used to determine inhibitor potency (IC50 and Ki) by injecting inhibitors into the enzyme solution in the presence of the substrate. nih.gov Studies have shown that the binding of tested inhibitors to AChE was enthalpy-driven, and the obtained Ka values correlated well with data from standard assays. nih.gov
Here is a table summarizing some ITC data for AChE interactions with selected ligands:
| Ligand | ΔH (kJ/mol) |
| Caffeic acid | -0.503 |
| Dihydrocaffeic acid | -30.26 |
| 3-O-caffeoylquinic acid | -28.13 |
| 4,5-di-O-caffeoylquinic acid | 0.446 |
| Caffeine | 60.19 |
Note: Data extracted from search result researchgate.net. Specific conditions (temperature, buffer) may vary between experiments.
Surface Plasmon Resonance (SPR) for AChE-Ligand Binding Kinetics
Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time monitoring of binding events between a ligand in solution and a target molecule immobilized on a sensor surface. plos.orgrsc.org This method is particularly useful for determining the kinetic parameters of binding, namely the association rate constant (kon or ka) and the dissociation rate constant (koff or kd). plos.orgrsc.org From these rate constants, the equilibrium dissociation constant (Kd) can also be calculated (Kd = koff / kon). acs.org SPR sensorgrams, which plot the binding response over time, provide detailed information about the association and dissociation phases of the interaction. rsc.org
SPR biosensors have been widely used to study the interactions between AChE and various ligands, including inhibitors and potential allosteric modulators. plos.orgresearchgate.net These studies provide valuable insights into how quickly a ligand binds to AChE and how long it remains bound, which are important factors influencing the ligand's biological effect. SPR can also detect ligand-induced conformational changes in the protein. rsc.org
Research using SPR has characterized the binding kinetics of different molecules to immobilized AChE. plos.org Two-state binding models are often used to evaluate the kinetic data, particularly for cases where proteins undergo significant structural changes upon ligand binding. plos.org While specific kinetic data (kon and koff values) for various AChE ligands were mentioned as being presented in tables in the search results, the exact numerical values for a wide range of ligands were not directly extracted in a format suitable for a comprehensive table here. However, the application of SPR to determine these parameters for AChE inhibitors and other ligands is well-established. nih.govplos.org
For example, SPR has been used to determine both thermodynamic and kinetic parameters for the binding of Huperzine A to Torpedo californica AChE (TcAChE). nih.gov Experimental kon and koff values at different temperatures were determined using SPR. nih.gov
Spectroscopic Investigations of AChE-Ligand Complexes
Spectroscopic techniques provide valuable information about the structural and conformational changes that occur in AChE upon ligand binding, as well as the environment of the binding site. Fluorescence spectroscopy and Circular Dichroism (CD) spectroscopy are two commonly employed methods in this area. jelsciences.complos.org
Fluorescence Spectroscopy for Ligand Binding to AChE
Fluorescence spectroscopy is a sensitive technique that can be used to study protein-ligand interactions by monitoring changes in the intrinsic fluorescence of the protein or by using extrinsic fluorescent probes. jelsciences.com Proteins containing aromatic amino acids like tryptophan, tyrosine, and phenylalanine exhibit intrinsic fluorescence. frontiersin.org Changes in the intensity or wavelength of this intrinsic fluorescence upon ligand binding can indicate that the ligand is binding near these residues or causing conformational changes that affect their environment. jelsciences.comfrontiersin.org
Fluorescence spectroscopy allows for the determination of binding stoichiometry and provides thermodynamic parameters like enthalpy and entropy changes. jelsciences.com It can also help in identifying the location and environment of the binding site. jelsciences.com
Studies have utilized fluorescence spectroscopy to investigate ligand binding to AChE. For instance, the interaction of fluorescent probes, such as propidium (B1200493) diiodide, with AChE has been studied. nih.gov Propidium diiodide shows a significant enhancement of fluorescence when bound to AChE, indicating a change in its environment upon binding. nih.gov This enhancement allows for the monitoring of association and the determination of binding affinity. nih.govpsu.edu Competitive displacement studies using fluorescence can also reveal whether different ligands bind to the same or distinct sites on the enzyme. nih.govpsu.edu
Intrinsic fluorescence spectroscopy has also been used to analyze conformational changes in AChE protein structure upon interaction with peptides. frontiersin.org Changes in fluorescence intensity spectra can indicate alterations in the physicochemical structure of fluorophore amino acids (tryptophan, tyrosine, and phenylalanine) and the polarity of their microenvironment. frontiersin.org Losses in fluorescence intensity of AChE after interaction with certain peptides have been observed, confirming conformational changes. frontiersin.org
Circular Dichroism (CD) Spectroscopy for Conformational Changes in AChE
CD spectroscopy has been employed to examine the conformational changes in AChE induced by the binding of various ligands. The CD spectra of AChE typically exhibit negative minima at 208 nm and 222 nm, characteristic of its alpha-helical structure. scispace.com Upon interaction with ligands, changes in the helicity and transitions between different secondary structures (e.g., alpha-helix to beta-structure) can be observed through changes in the CD spectra. scispace.com
For example, studies investigating the effect of sodium selenate (B1209512) on AChE conformation used far-UV CD spectroscopy and revealed a reduction in the alpha-helicity of AChE at certain concentrations, with a transition from alpha-helix to beta-structure at higher concentrations. scispace.com Table 2 in one study showed the content of AChE secondary structure in the presence of different concentrations of sodium selenate, indicating a decrease in alpha-helix content. scispace.com CD spectroscopy has also confirmed conformational changes in AChE after interactions with peptides, showing reduced alpha-helix content. frontiersin.org
CD spectroscopy is a valuable tool for monitoring conformational changes in proteins that occur as a result of ligand binding. scispace.com
Allosteric Modulation of AChE Activity
In addition to the active site where acetylcholine (B1216132) is hydrolyzed, Acetylcholinesterase possesses peripheral anionic sites (PAS) located at the entrance of the active center gorge. acs.orgnih.govnih.gov These peripheral sites are considered allosteric sites, meaning that ligands binding to these sites can influence the catalytic activity of the enzyme at the remote active site. acs.orgnih.govnih.gov Allosteric modulation can either increase (positive allosteric modulation) or decrease (negative allosteric modulation) the enzyme's catalytic rate or alter its affinity for the substrate. osu.edunih.gov
The peripheral anionic site of AChE has been identified as a substrate inhibition site. acs.org Binding of substrates or other ligands to this site can allosterically affect the conformation of the active site, thereby influencing the rates of acylation and/or deacylation. acs.org The distance between the active site and the peripheral anionic site is approximately 14 Å, and bisquaternary ligands can span these two anionic sites. acs.org
Allosteric sites on proteins, including AChE, are targets for designing more selective inhibitors or modulators of enzyme activity. nih.govresearchgate.net Modulators binding to the PAS can limit catalytic efficiency through steric and electrostatic blockage of ligand entry into the gorge and by changing the active site conformation. nih.gov The PAS is also implicated in non-catalytic functions of AChE, such as mediating protein associations involved in synaptogenesis and the nucleation of amyloid peptides in Alzheimer's disease. nih.govnih.gov
Research has identified and characterized new allosteric sites in addition to the well-known PAS, using computational and experimental tools. nih.govresearchgate.net These studies aim to find allosteric inhibitors that modulate the conformational ensemble at the catalytic site. researchgate.net Positive allosteric modulators (PAMs) of AChE bind to a site distinct from the active site and enhance the enzyme's catalytic rate. osu.edu Utilizing PAMs could potentially increase the rate of acetylcholine hydrolysis by the remaining native AChE, which might be beneficial in conditions like organophosphorus poisoning. osu.edu PAMs might also influence the interaction of organophosphorus agents with the active site or enhance the reactivation of inhibited AChE. osu.edu
Monoclonal antibodies have also been shown to allosterically control AChE activity by binding to the peripheral anionic site, suggesting that binding at this remote site can influence the enzyme's catalytic center located deep within the gorge. acs.org This allosteric control involves a conformational transition of the anionic subsite. acs.org
Identification of Allosteric Sites on AChE
The most well-characterized allosteric site on AChE is the peripheral anionic subsite (PAS), located at the entrance of the active site gorge. nih.govembopress.org The PAS is known to be involved in the aggregation of amyloid-β peptide, a key event in Alzheimer's disease. nih.govtandfonline.com Beyond the PAS, computational and experimental studies have identified additional allosteric sites on AChE. For instance, a new allosteric binding site, termed the β-allosteric site (β-AS), has been identified as responsible for the inhibition of AChE by voluminous and negatively charged polyoxometalates (POMs) like 12-tungstosilicic acid (WSiA) and 12-tungstophosphoric acid (WPA). researchgate.net These studies, often employing techniques such as molecular docking and dynamics simulations, are crucial for identifying novel binding sites that can be targeted for the design of more selective modulators. tandfonline.comresearchgate.net Another study identified a new allosteric site near the C-terminal region of AChE, which serves as a potential binding site for noncompetitive inhibitors like chlorpropamide. rsc.org Binding to this site can induce conformational changes in the catalytic triad (B1167595), affecting enzyme deactivation. rsc.orgrsc.org
Mechanistic Studies of Allosteric Activators and Inhibitors of AChE
Allosteric modulators bind to sites distinct from the catalytic center but influence the enzyme's activity or conformation. mdpi.com The mechanisms by which allosteric ligands modulate AChE activity are diverse. Ligands binding to the PAS can affect catalytic efficiency through steric and electrostatic blockage of the gorge and by altering the active site conformation. nih.gov For example, inhibitors like propidium and fasciculin, which bind to the PAS, can influence both catalytic and non-catalytic functions of AChE. embopress.org
Studies on allosteric inhibitors, such as certain antidiabetic drugs like chlorpropamide, have shown noncompetitive inhibition mechanisms involving binding to newly identified allosteric sites. rsc.orgrsc.org This binding can lead to conformational shifts in key catalytic residues, such as His447, ultimately deactivating the enzyme. rsc.orgrsc.org
Allosteric activation of AChE has also been reported. researchgate.net For instance, the amyloid-β peptide itself has been shown to augment AChE activity in vitro, suggesting a potential role for allosteric modulation in the context of Alzheimer's disease. researchgate.net The observed activation by Aβ1-40 was non-competitive, associated with an increase in Vmax. researchgate.net
Kinetic studies, such as Lineweaver-Burk plotting, are used to analyze the mechanism of action of inhibitors, helping to distinguish between competitive, non-competitive, and mixed mechanisms, which provides insight into whether a compound binds to the active site or an allosteric site. nih.gov
Protein-Protein Interactions Involving AChE
Beyond its enzymatic role, AChE engages in numerous protein-protein interactions that are critical for its localization, stability, and diverse non-catalytic functions.
Association of AChE with Scaffolding Proteins and Chaperones
AChE associates with scaffolding proteins, particularly at the neuromuscular junction (NMJ) and in the brain. At the NMJ, the asymmetric forms of AChE, which are tetramers of catalytic subunits, are associated with collagen Q (ColQ). rupress.org ColQ is a scaffolding protein that anchors AChE to the synaptic basal lamina. rupress.org This association is mediated by the interaction between a tryptophan amphiphilic tetramerization domain in the AChE subunit and a proline-rich domain in ColQ. rupress.org The ColQ-AChE complex is further anchored through interactions with perlecan, a heparan sulfate (B86663) proteoglycan, and dystroglycan, a transmembrane protein, which links the complex to the postsynaptic cytoskeleton. rupress.orgnih.gov
In the brain, the main splice form of AChE lacks a transmembrane anchor but is bound to the proline-rich membrane anchor (PRiMA) in lipid rafts. nih.govnih.gov This association with PRiMA is important for membrane localization and assembly of AChE tetramers. nih.govnih.gov
While direct interactions between AChE and classical chaperones like Hsp70 or Hsp90 are not extensively detailed in the provided search results, the concept of chaperone-like activity is mentioned in the context of AChE's interaction with amyloid-β peptide, where AChE appears to accelerate the assembly of Aβ into fibrils, suggesting a role as a chaperone for Aβ aggregation. nih.gov Chaperones are known to bind and help fold client proteins and prevent aggregation, and while AChE's primary function is enzymatic, its interaction with misfolding-prone proteins like Aβ hints at potential interactions or functional overlap with cellular chaperone systems. researchgate.netmdpi.com
Role of AChE in Multiprotein Complexes
AChE participates in the formation of multiprotein complexes that are involved in various cellular processes beyond neurotransmission. One significant example is the involvement of AChE in the apoptosome, a multiprotein complex that mediates apoptosis. frontiersin.orgaacrjournals.orgfrontiersin.org Studies have shown that AChE can promote apoptosome formation and that silencing the AChE gene can block the interaction between apoptotic protease-activating factor-1 (Apaf-1) and cytochrome c, key components of the apoptosome. aacrjournals.org This suggests a direct role for AChE as an integral component of the apoptotic machinery. frontiersin.orgaacrjournals.org
AChE has also been shown to interact with presenilin-1 (PS1), the catalytic component of the γ-secretase complex, which is involved in the processing of amyloid precursor protein (APP). csic.es This interaction suggests a potential link between AChE and amyloid processing, independent of its catalytic activity. csic.es
Furthermore, AChE can form triple complexes with proteins like RACK1 (Receptor for Activated C Kinase 1) and certain protein kinase C (PKC) isoforms, which are involved in cellular signaling pathways, including those related to cell proliferation. researchgate.net These interactions highlight the diverse roles of AChE in cellular signaling and complex formation. researchgate.net The STRING database also indicates interactions between AChE and various proteins including COLQ, APP, CHAT, and HSPG2, supporting its involvement in diverse protein networks. string-db.org
Interactive Data Table: Examples of AChE Protein-Protein Interactions
| Interacting Protein | AChE Interaction Site/Mechanism | Biological Context/Role | Source |
| Collagen Q (ColQ) | Tryptophan amphiphilic tetramerization domain of AChE with proline-rich domain of ColQ | Anchoring AChE to synaptic basal lamina at NMJ | rupress.org |
| PRiMA (Proline-Rich Membrane Anchor) | Association in lipid rafts | Membrane localization and tetramer assembly in brain | nih.govnih.gov |
| Perlecan | Interaction with ColQ-AChE complex via heparan-sulfate chains | Anchoring AChE to synaptic basal lamina, links to dystroglycan | rupress.orgnih.gov |
| Dystroglycan | Binds perlecan, part of transmembrane complex | Anchoring AChE to postsynaptic cytoskeleton | rupress.orgnih.gov |
| Amyloid-β peptide (Aβ) | Peripheral Anionic Subsite (PAS) | Accelerates Aβ aggregation (chaperone-like activity) | nih.govtandfonline.comnih.gov |
| Apaf-1, Cytochrome c | Direct interaction (mechanism being elucidated) | Promotes apoptosome formation in apoptosis | frontiersin.orgaacrjournals.org |
| Presenilin-1 (PS1) | Reciprocal co-immunoprecipitation observed | Interaction influencing PS1 levels and activity, potential link to amyloid processing | csic.es |
| RACK1, PKC isoforms | Formation of triple complexes | Involvement in cellular signaling and proliferation | researchgate.net |
Molecular Genetics and Regulation of Acetylcholinesterase Expression
AChE Gene Structure and Transcriptional Regulation
The human AChE gene is located on the long arm of chromosome 7 at position 7q22 and spans approximately 7 kilobases. atlasgeneticsoncology.orgnih.govnih.gov The gene's structure consists of six exons and intervening introns. Exons 2, 3, and 4 are common to all splice variants and encode the core catalytic domain of the enzyme. nih.gov Functional diversity arises from alternative splicing of the 3' exons and the use of alternative promoters at the 5' end, which contributes to the tissue-specific expression of different AChE isoforms. nih.gov
Transcriptional regulation of the ACHE gene is complex, involving alternative promoter usage and the influence of various cis-acting elements and trans-acting factors. nih.govfrontiersin.org This intricate control allows for dynamic changes in AChE expression in response to developmental cues, cellular differentiation, and external stimuli. atlasgeneticsoncology.org DNA methylation also plays a role in the epigenetic regulation of ACHE transcription, particularly during processes like myogenesis. nih.gov
The transcriptional initiation of the ACHE gene is controlled by alternative promoters and associated regulatory elements. nih.govnih.gov The region immediately upstream of the first untranslated exon is characterized by GC-rich sequences but lacks canonical TATA or CAAT boxes. nih.govnih.gov This promoter region contains consensus binding sites for several transcription factors that are crucial for initiating gene expression. nih.gov
Key promoter and enhancer elements identified in the regulation of the ACHE gene include:
Sp1 Binding Sites: An Sp1 site located at position -71 has been shown to be essential for promoter activity. nih.gov The binding of the Sp1 transcription factor to this and other GC-box elements is critical for basal transcription. nih.govnih.gov
Egr-1 Sites: In the mouse Ache gene, tandem Egr-1 (Early Growth Response 1) sites are located 50 and 70 base pairs upstream of the primary transcription start site. Mutagenesis of these sites leads to a significant decrease in reporter gene activity, indicating their importance in transcriptional control. nih.gov
Initiator (Inr) Element: Two transcription start sites are located within a consensus initiator element. Deletion of just three bases from this Inr sequence can reduce promoter activity by as much as 98%. nih.gov
AP2 Consensus Binding Site: An AP2 binding site is situated between the GC-box elements and the Inr element. This site is involved in the repression of ACHE transcription. nih.gov
Intronic Enhancer: A highly conserved 255-base-pair region within the first intron acts as a powerful muscle-specific enhancer. This "enhancesome" is responsible for a roughly 100-fold increase in AChE expression during the differentiation of myoblasts into myotubes and contains binding motifs for key muscle-specific transcription factors. nih.gov
| Regulatory Element | Location | Function | Key Associated Factors |
| Sp1 Site | -71 bp upstream of start site | Essential for promoter activity | Sp1 |
| Egr-1 Sites | -50 and -70 bp upstream (mouse) | Transcriptional control | Egr-1 |
| Initiator (Inr) Element | Surrounding transcription start sites | Critical for transcriptional initiation | - |
| AP2 Site | Between GC-boxes and Inr | Repression of transcription | AP2 |
| Intronic Enhancer | First intron | Muscle-specific expression | MyoD, MEF-2 |
The rate of ACHE gene transcription is modulated by a diverse array of transcription factors that bind to the promoter and enhancer regions. These proteins can either activate or repress gene expression, providing a sophisticated mechanism for controlling AChE levels in different tissues and under various physiological conditions.
Key Transcription Factors in AChE Regulation:
Sp1 (Specificity Protein 1): This factor is essential for the basal promoter activity of the ACHE gene. Its binding to GC-rich regions is a prerequisite for transcription. nih.govnih.gov DNA methylation can block the binding of Sp1, thereby repressing AChE expression. nih.gov
AP2 (Activator Protein 2): AP2 acts as a transcriptional repressor for the human ACHE gene. In vitro and in vivo studies have demonstrated that AP2 binds to its consensus site in the promoter and inhibits transcription. nih.gov
MyoD and MEF-2 (Myocyte Enhancer Factor-2): These muscle-specific transcription factors are primarily responsible for the high levels of AChE expression in skeletal muscle. They act through the enhancer element located in the first intron of the gene. nih.gov
HNF3β (Hepatocyte Nuclear Factor 3β): This transcription factor is implicated in the transcriptional response of the ACHE gene to stressors and anti-cholinesterase exposure. frontiersin.orgoup.com
Elk-1 (ETS-Like Transcription Factor): Elk-1 has been identified as a regulator of AChE expression in neuronal cells. frontiersin.org
c-Fos: This transcription factor is thought to play a role in activating AChE transcription under conditions of stress. oup.com
GATA-1: In erythroid cells, the transcription factor GATA-1 is involved in the regulation of AChE expression. researchgate.net
AP-1 and ATF2: These transcription factors are activated by JNK signaling and mediate the overexpression of AChE during H2O2-induced apoptosis. mdpi.com
| Transcription Factor | Function | Target Element/Region | Tissue/Context |
| Sp1 | Activation | GC-boxes in Promoter | Basal expression |
| AP2 | Repression | AP2 site in Promoter | General repression |
| MyoD | Activation | Intron 1 Enhancer | Skeletal Muscle |
| MEF-2 | Activation | Intron 1 Enhancer | Skeletal Muscle |
| HNF3β | Activation | Promoter/Enhancer | Stress response |
| Elk-1 | Regulation | Promoter | Neuronal cells |
| c-Fos | Activation | Promoter | Stress response |
| GATA-1 | Regulation | Promoter | Erythroid cells |
| AP-1 | Activation | Promoter | Apoptosis |
| ATF2 | Activation | Promoter | Apoptosis |
Post-Transcriptional and Post-Translational Modifications of AChE
Following transcription, the AChE pre-mRNA and the subsequent protein undergo extensive modifications. These processes are critical for generating the diverse array of AChE isoforms, controlling their localization, and regulating their functional properties. nih.govatlasgeneticsoncology.orgnih.gov
The primary mechanism for generating AChE protein diversity from a single gene is alternative splicing of the pre-mRNA transcript. nih.govatlasgeneticsoncology.org This process occurs at the 3' end of the gene, resulting in different C-terminal peptides that dictate the protein's oligomerization and localization. nih.govresearchgate.net The core catalytic domain, encoded by exons 2, 3, and 4, remains constant across these variants. nih.gov
The three major splicing variants are:
AChE-T (Tailed): This is the predominant form in the central nervous system and muscle tissue. nih.gov It is generated by splicing exon 4 to exon 6. nih.govresearchgate.net The C-terminal "T-peptide" contains a cysteine residue that facilitates dimerization and subsequent assembly into tetramers. nih.gov These tetramers can then anchor to the synaptic basal lamina via the collagenic tail protein ColQ or to neuronal membranes via the proline-rich membrane anchor (PRiMA). atlasgeneticsoncology.orgfrontiersin.org
AChE-R (Read-through): This variant is typically expressed at low levels but is upregulated during stress and in response to AChE inhibitors. frontiersin.org It is produced when transcription continues through intron 4, incorporating it into the final mRNA transcript along with exon 5. nih.govresearchgate.net The resulting C-terminal peptide is shorter and lacks the cysteine required for covalent oligomerization, leading to a soluble monomeric form. atlasgeneticsoncology.orgnih.gov
AChE-H (Hydrophobic): This variant is primarily found in erythrocytes and hematopoietic cells. It is formed by splicing to an alternative exon that encodes a hydrophobic C-terminal peptide. This peptide is subsequently cleaved and replaced with a glycophosphatidylinositol (GPI) anchor, tethering the dimeric enzyme to the cell membrane. frontiersin.org
The selection of splice sites is regulated by various splicing factors. General factors such as SC35 and ASF/SF2, as well as the heterogeneous nuclear ribonucleoprotein H (hnRNP H), play crucial roles in determining the final mRNA transcript. frontiersin.orgnih.gov For instance, hnRNP H promotes the generation of the AChE-T isoform by activating a distal 3' splice site and suppressing a cryptic polyadenylation site. nih.gov
| AChE Variant | Splicing Pattern | C-Terminal Peptide | Primary Form | Primary Location |
| AChE-T | Exon 4 spliced to Exon 6 | "Tailed" peptide with cysteine | Tetramer (with ColQ or PRiMA) | Synapses, Neuromuscular Junction |
| AChE-R | Inclusion of Intron 4 and Exon 5 | Shorter, lacks cysteine | Soluble Monomer | - (Upregulated in stress) |
| AChE-H | Splicing to alternative exon | Hydrophobic peptide (GPI-anchored) | Dimer | Erythrocytes |
The biogenesis of AChE involves several proteolytic processing and maturation steps within the secretory pathway. nih.gov Upon synthesis, AChE enters the endoplasmic reticulum (ER) as a catalytically inactive monomer. nih.gov Within the ER, the protein undergoes folding, disulfide bond formation, and initial glycosylation. A significant portion of the newly synthesized, inactive enzyme is targeted for degradation through the ER-associated degradation (ERAD) pathway. nih.gov
The molecules that fold correctly mature into catalytically active forms and assemble into dimers and tetramers. nih.gov This assembly into higher-order oligomers is a critical step for the stability and proper trafficking of the enzyme. The stable, assembled forms are then transported through the Golgi apparatus, where further modifications, such as complex glycosylation, occur before being packaged into vesicles for transport to their final destinations, such as the cell surface or synaptic clefts. nih.govnih.gov
For the AChE-H variant, the C-terminal hydrophobic peptide is cleaved and replaced with a pre-formed GPI anchor in the ER. In the case of the embryonic brain AChE-R isoform, it can undergo C-terminal cleavage, similar to the form found in blood. oup.com
AChE is a glycoprotein, and N-linked glycosylation is a crucial post-translational modification that affects its biosynthesis, stability, and trafficking. nih.govnih.govnih.gov Human AChE has three conserved potential N-glycosylation sites at asparagine residues 265, 350, and 464. nih.gov
Studies using site-directed mutagenesis have revealed that:
All three potential sites are utilized, although not every secreted molecule is fully glycosylated. nih.gov
Glycosylation is important for the efficient biosynthesis and secretion of the enzyme. Mutants lacking one or more glycosylation sites show significantly reduced levels of extracellular AChE. nih.gov
The stability of the enzyme can be compromised by the absence of glycosylation, with certain mutations leading to increased susceptibility to heat inactivation. nih.gov
The core catalytic activity (kcat/Km) of the enzyme does not appear to be directly affected by the abrogation of N-glycosylation. nih.gov However, other studies suggest that mutations at specific sites can lead to reduced enzymatic activity. nih.gov
The glycan composition at the different N-glycosylation sites appears to be similar. nih.gov Other covalent modifications, such as palmitoylation, which involves the addition of fatty acids to cysteine residues, can also occur on proteins and often serve to anchor them to membranes. While lipidation in the form of a GPI-anchor for the AChE-H isoform is well-established, specific evidence for palmitoylation of the major AChE-T isoform is less detailed in the provided context.
Cellular Trafficking and Localization Mechanisms of AChE
The precise localization of acetylcholinesterase (AChE) is critical for its function in terminating neurotransmission at cholinergic synapses and other sites of action. This precise positioning is achieved through a complex series of post-translational modifications, protein folding, assembly, and transport processes that occur within the cell's secretory pathway. These mechanisms ensure that the various molecular forms of AChE are correctly targeted to their final destinations, whether that be anchored to the cell membrane or secreted into the extracellular space.
Endoplasmic Reticulum and Golgi Processing of AChE
The journey of an AChE molecule begins in the rough endoplasmic reticulum (ER), a network of membranes responsible for the synthesis and modification of proteins destined for secretion or insertion into membranes. wikipedia.orggenome.govteachmephysiology.com As the AChE polypeptide chain is synthesized by ribosomes, it is co-translationally translocated into the lumen of the ER. nih.gov Here, it undergoes several crucial processing steps. One of the earliest modifications is N-linked glycosylation, where oligosaccharide chains are attached to specific asparagine residues. nih.gov These glycans are essential for proper protein folding, stability, and subsequent trafficking.
Within the ER, newly synthesized AChE monomers undergo a rigorous quality control process, facilitated by molecular chaperones, to ensure they attain their correct three-dimensional structure. wikipedia.org Misfolded proteins are retained and eventually targeted for degradation. teachmephysiology.com Correctly folded monomers can then begin to assemble into dimers and tetramers. nih.gov Metabolic labeling studies have revealed the existence of different pools of monomers and tetramers with varying stability within the ER. nih.gov
Once properly folded and assembled, AChE oligomers are packaged into transport vesicles and shuttled to the Golgi apparatus. nih.govproteinatlas.org The Golgi is a series of flattened, membrane-bound sacs called cisternae, where further post-translational modifications occur. nih.govnih.govpnas.org The oligosaccharide chains added in the ER are further processed and modified as the AChE molecules transit through the different compartments of the Golgi. nih.gov It is also within the Golgi apparatus that the assembly of the more complex, asymmetric forms of AChE, which include a collagen-like tail, is completed. nih.govnih.govpnas.org Following processing in the Golgi, the mature AChE forms are sorted and packaged into vesicles for transport to their final destinations on the cell surface or for secretion. nih.gov The entire process, from synthesis in the ER to arrival at the plasma membrane, takes approximately three hours. nih.gov
| Organelle | Key Processing Events for AChE |
| Rough Endoplasmic Reticulum (ER) | - Co-translational translocation of the polypeptide chain. - N-linked glycosylation. - Protein folding and quality control assisted by chaperones. - Initial assembly of monomers into oligomers (dimers and tetramers). nih.gov |
| Golgi Apparatus | - Further processing and maturation of N-linked oligosaccharides. - Final assembly of complex asymmetric forms (e.g., collagen-tailed AChE). nih.govnih.govpnas.org - Sorting and packaging into transport vesicles for delivery to the cell surface or secretion. nih.gov |
Membrane Anchoring Mechanisms of AChE (e.g., GPI-anchoring)
To be retained at the cell surface, particularly at synapses, AChE utilizes several distinct membrane anchoring strategies. These mechanisms are crucial for concentrating the enzyme where it is needed to hydrolyze acetylcholine (B1216132) effectively. The primary mechanisms involve either a glycolipid anchor or association with specific transmembrane proteins.
One of the well-characterized membrane anchoring mechanisms is the covalent attachment of a glycosylphosphatidylinositol (GPI) anchor . nih.gov This complex glycolipid is added to the C-terminus of the AChE protein in the endoplasmic reticulum. nih.gov The lipid portion of the GPI anchor is embedded in the outer leaflet of the plasma membrane, thereby tethering the enzyme to the cell surface. nih.govoup.com GPI-anchored AChE is notably found on the membranes of red blood cells, where it constitutes the Yt blood group antigens, as well as in erythropoietic and lymphopoietic cells. nih.govwikipedia.org The GPI anchor allows for rapid lateral diffusion of the enzyme within the membrane, which can be important for its function. oup.com
In the brain and at the neuromuscular junction, the predominant forms of AChE are anchored via association with specific structural proteins. In the brain, tetramers of AChE associate with a transmembrane protein called the proline-rich membrane anchor (PRiMA) . nih.govnih.govnih.gov PRiMA organizes the AChE catalytic subunits into tetramers and anchors them to the neuronal cell surface, particularly in lipid rafts. nih.govnih.gov The interaction between PRiMA and AChE occurs in the endoplasmic reticulum and is essential for the proper trafficking and stabilization of AChE in neurons. nih.gov
At the neuromuscular junction, the asymmetric, collagen-tailed forms of AChE are anchored to the synaptic basal lamina. wikipedia.org This anchoring is mediated by the interaction of the collagen-like tail (ColQ) with components of the extracellular matrix, such as the heparan sulfate (B86663) proteoglycan perlecan. nih.govnih.gov Perlecan, in turn, can bind to the dystroglycan complex on the muscle cell surface, providing a stable linkage for AChE within the synaptic cleft. nih.gov
| Anchoring Mechanism | Description | Primary Location | Key Interacting Molecules |
| GPI Anchor | A glycolipid attached to the C-terminus of AChE, embedding it in the outer leaflet of the plasma membrane. nih.govnih.gov | Erythrocytes, hematopoietic cells. nih.govwikipedia.org | Phosphatidylinositol. nih.gov |
| PRiMA Anchor | A transmembrane protein that assembles and anchors tetramers of AChE to the neuronal membrane. nih.govnih.gov | Brain, central nervous system synapses. nih.govnih.gov | Proline-rich membrane anchor (PRiMA) protein. nih.gov |
| Collagen-like Tail (ColQ) | A collagenous subunit that attaches to tetramers of AChE and anchors them to the extracellular matrix. nih.gov | Neuromuscular junction. wikipedia.org | Perlecan, dystroglycan. nih.gov |
Secretion and Extracellular Localization of Soluble AChE Forms
In addition to membrane-anchored forms, cells can also secrete soluble forms of AChE into the extracellular space. nih.govneuro-bio.com These soluble forms typically lack the specific anchoring domains. For instance, some cell types can secrete monomeric forms of AChE, although their precise structure and physiological relevance are not always clear. nih.gov
The secretion of AChE is a regulated process. Studies have shown that a soluble form of AChE is released from the dendrites of dopamine-containing neurons in the substantia nigra, a region of the brain. nih.govneuro-bio.com This release is not directly tied to the excitability of the releasing neuron but is influenced by its synaptic inputs. nih.gov Once secreted, this soluble AChE can have non-cholinergic functions, acting as a signaling molecule to modulate neuronal activity. nih.gov
The secreted, soluble forms of AChE originate from the same biosynthetic pathway as the anchored forms, passing through the ER and Golgi apparatus before being packaged into secretory vesicles. nih.govneuro-bio.com The rate of synthesis for soluble, secreted AChE can be significantly higher than that for the membrane-bound forms. neuro-bio.com In the extracellular space, secreted AChE can be found in various locations, including the synaptic cleft and cerebrospinal fluid. wikipedia.orgneuro-bio.com At the neuromuscular junction, secreted AChE is inserted into "parking" sites within the basal lamina, ensuring high local concentrations of the enzyme to terminate neurotransmission efficiently. frontiersin.org
Ache Variants, Isoforms, and Evolutionary Divergence
Genomic and Proteomic Characterization of AChE Isoforms
The human ACHE gene, located on chromosome 7q22, spans approximately 7.4 kb and consists of six exons and four introns. acs.orgresearchgate.net Alternative splicing of the ACHE gene, particularly at the 3' end, gives rise to three main isoforms: AChE-T (tailed), AChE-H (hematopoietic), and AChE-R (readthrough). researchgate.netmdpi.com These isoforms possess similar catalytic properties but differ significantly in their C-terminal sequences, oligomeric assembly, and mode of cellular attachment, contributing to their distinct tissue distribution and function. wikipedia.orgresearchgate.net Proteomic characterization techniques, such as Western blot analysis and sedimentation analysis, are employed to identify and quantify these different molecular forms in various tissues and cell types. researchgate.netresearchgate.netnih.govnih.gov
Identification and Functional Analysis of Soluble AChE Forms
Soluble forms of AChE are found in various locations, including the synaptic cleft, plasma, and cerebrospinal fluid. wikipedia.orgresearchgate.net The AChE-R isoform is typically a soluble monomer (G1) and is rarely expressed. researchgate.netmdpi.com The AChE-T isoform, while primarily associated with membranes, can also exist in soluble forms, including dimers (G2) and tetramers (G4), particularly after proteolytic cleavage or in certain cellular contexts. researchgate.netnih.gov Functional analysis of soluble AChE forms involves studying their enzymatic activity using substrates like acetylthiocholine (B1193921) iodide and determining kinetic parameters such as Km and kcat. nih.govresearchgate.net Studies have shown that immobilization of soluble AChE can affect its kinetic parameters and stability. researchgate.net For example, immobilized AChE has been reported to have a lower affinity for acetylthiocholine iodide and a lower kcat compared to the free enzyme, while demonstrating improved reusability and storage stability. researchgate.net
Characterization of Membrane-Bound AChE Forms
Membrane-bound forms of AChE are crucial for terminating neurotransmission at cholinergic synapses. wikipedia.orgnih.gov The predominant isoform at neuromuscular junctions and in the brain is AChE-T, which forms tetramers associated with anchoring proteins. researchgate.netbiorxiv.orgplos.org In the brain, AChE-T tetramers are anchored to the neuronal membrane via the proline-rich membrane anchor (PRiMA). researchgate.netbiorxiv.orgplos.org At the neuromuscular junction, AChE-T tetramers are associated with the collagen-like Q (ColQ) subunit, which anchors the enzyme to the basal lamina. researchgate.netplos.orgfenglaboratory.org The AChE-H isoform forms amphiphilic dimers (G2) and monomers (G1) and is anchored to the membrane of hematopoietic cells via a glycophosphatidylinositol (GPI) anchor. researchgate.netnih.govnih.gov Characterization of membrane-bound forms often involves techniques that differentiate between soluble and membrane-associated proteins, such as differential centrifugation and extraction with detergents. researchgate.netnih.govudel.edu Studies on Torpedo marmorata electric organ, a rich source of cholinergic synapses, revealed a membrane-bound 6S dimeric, hydrophobic form of AChE primarily located in nerve endings. nih.gov
Naturally Occurring Polymorphisms and Mutations in AChE
Naturally occurring polymorphisms and mutations in the ACHE gene have been identified in human populations, leading to variations in AChE activity and expression levels. researchgate.netnih.govnih.govresearchgate.net While the ACHE gene is highly conserved, a number of single nucleotide polymorphisms (SNPs) have been discovered, some of which are nonsynonymous and result in amino acid substitutions. acs.orgresearchgate.netnih.govresearchgate.net
Genetic Variations Affecting AChE Activity and Stability
Genetic variations in the ACHE gene can influence the catalytic properties and stability of the AChE enzyme. nih.govresearchgate.net Studies have shown associations between allelic and haplotype variations in the ACHE gene and changes in blood AChE activity. nih.gov For instance, the nonsynonymous variant D134H (SNP6) in human AChE has been shown to impair protein expression and compromise stability, as well as alter rates of organophosphate inhibition and oxime-assisted reactivation. nih.gov This mutation can lead to local misfolding and formation of a metastable conformation, potentially affecting catalytic properties under stress. nih.gov While many mutations in the ACHE gene are rare, the most common AChE variant, His353Asn (H322N), which defines the Yt blood group antigen, does not appear to significantly affect AChE activity. acs.orgnih.govresearchgate.net In contrast to butyrylcholinesterase (BChE), the human ACHE gene is remarkably devoid of loss-of-function mutations, suggesting strong selective constraint, particularly for the isoform involved in nerve impulse transmission (isoform E4-E6). acs.orgnih.gov
Evolutionary Conservation and Divergence of AChE Across Species
Comparative Genomics of AChE Genes
Comparative genomics studies of AChE genes across different species reveal insights into their evolution and functional adaptation. In mammals, acetylcholinesterase is encoded by a single ACHE gene. wikipedia.org However, some invertebrates, such as insects, possess multiple acetylcholinesterase genes, often referred to as Ace1 and Ace2. plos.org For instance, the red flour beetle (Tribolium castaneum) has two Ace genes, TcAce1 and TcAce2, located on different chromosomes, suggesting divergence. plos.org Analysis of these genes shows conserved motifs essential for AChE activity, including the catalytic triad (B1167595), choline-binding site, and acyl pocket. plos.org
Comparative genomic analysis in other organisms, like ticks, has also identified multiple putative ace loci, highlighting the molecular complexity of the ace gene family in these arthropods. nih.gov Studies in sand flies have shown conserved orthologs of acetylcholinesterase-1 (Ace1), an insecticide target gene. oup.com
In humans, the ACHE gene is located on chromosome 7 at region q22. mdpi.comatlasgeneticsoncology.org The gene spans approximately 6 kilobases and gives rise to multiple alternatively spliced transcripts. atlasgeneticsoncology.org These transcripts, generated through alternative promoter usage and alternative splicing of exons, result in different protein isoforms. mdpi.comatlasgeneticsoncology.org
Phylogenetics of Acetylcholinesterases and Butyrylcholinesterases
Phylogenetic analyses of cholinesterases, including AChE and Butyrylcholinesterase (BChE), suggest a shared evolutionary origin. It is widely believed that BChE resulted from a duplication of an ancestral AChE gene early in vertebrate evolution. nih.govresearchgate.netnih.govwjgnet.complos.org Despite sharing a similar three-dimensional structure and catalytic mechanism, AChE and BChE have distinct substrate specificities and kinetic properties. nih.govnih.govweizmann.ac.il AChE primarily hydrolyzes acetylcholine (B1216132) and is inhibited by excess substrate, while BChE has broader substrate specificity and may show substrate activation. nih.govnih.govweizmann.ac.il
The evolutionary relationship between AChE and BChE is further supported by their gene locations and structures. In humans, the ACHE gene is on chromosome 7, while the BCHE gene is on chromosome 3. mdpi.comatlasgeneticsoncology.orgwikipedia.orgnih.govwikipedia.org
Computational Approaches and in Silico Studies of Acetylcholinesterase
Molecular Docking and Virtual Screening for AChE Ligands
Molecular docking and virtual screening are key computational techniques used to identify potential AChE ligands from large databases of chemical structures. nih.govacs.org Molecular docking simulations predict the preferred binding pose and orientation of a ligand within the active site of AChE and estimate the binding affinity using scoring functions. nih.govjst.go.jp Virtual screening, often employing docking, allows for the rapid assessment of numerous compounds to prioritize those most likely to bind to the enzyme. acs.orgmdpi.com
Studies have utilized molecular docking to assess the binding affinity of various ligands to AChE. For example, research has explored the binding of N-substituted amine derivatives, with some compounds mimicking the binding pose of donepezil (B133215). nih.gov Another study assessed the binding affinity of 30 different ligands to AChE (PDB ID: 6f25) using AutoDock Vina, identifying compounds with higher predicted affinity than the reference ligand, donepezil. researchgate.net These in silico studies provide a foundation for identifying potential compounds, emphasizing the need for experimental validation. researchgate.net
Ligand-Based and Structure-Based Virtual Screening Methodologies for AChE
Virtual screening methodologies for AChE inhibitors can be broadly categorized into ligand-based virtual screening (LBVS) and structure-based virtual screening (SBVS). acs.org LBVS methods rely on the knowledge of known active ligands to identify other molecules with similar properties, such as chemical similarity, pharmacophore features, or quantitative structure-activity relationships (QSAR). nih.govacs.org SBVS methods, on the other hand, utilize the three-dimensional structure of the target protein (AChE) to predict how potential ligands will bind to the active site. nih.govacs.orgmdpi.com
Combined LBVS and SBVS approaches are frequently employed to enhance the accuracy and efficiency of identifying novel AChE inhibitors. nih.govnih.gov For instance, a study used a combined approach involving text mining, QSAR models, molecular docking, and molecular dynamics simulations to identify promising indole-based compounds from a large chemical library. nih.gov Another study explored different virtual screening strategies, including molecular docking, similarity search, and pharmacophore modeling, finding that shape- and electrostatic-based similarity search protocols performed well for virtual screening of AChE inhibitors. researchgate.net
Binding Affinity Prediction for AChE Ligands
Accurately predicting the binding affinity between a ligand and AChE is crucial for identifying potent inhibitors. jst.go.jpmdpi.comnih.gov Various computational methods are used for this purpose, including scoring functions employed in molecular docking, end-point free energy methods, rigorous free energy calculation methods, and machine learning approaches. jst.go.jpmdpi.comnih.gov
Scoring functions in molecular docking estimate binding affinity based on the predicted binding pose. These functions can be force-field-based, empirical, or knowledge-based. jst.go.jp While molecular docking programs can often reproduce experimental binding poses, accurate estimation of binding affinity remains challenging. jst.go.jp More advanced methods like MM-GBSA (Molecular Mechanics Generalized Born Surface Area) and MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) calculations, which incorporate enzyme/ligand motion and solvation effects from MD simulations, can provide more accurate binding energy predictions. actavia.czutrgv.edu Studies have shown that MM-GBSA calculations can provide reasonable rank ordering of ligands based on their binding energies to AChE. actavia.cz
Computational methods for predicting binding kinetics, such as the Binding Free Energy Landscape (BFEL) constructor, have also been developed to provide insights beyond just binding affinity, revealing detailed molecular mechanisms of binding events. nih.gov Research using this method has studied the binding kinetics of various AChE inhibitors, highlighting the influence of molecular flexibility on the BFEL and the dependence of binding kinetics on molecular structure. nih.gov
Molecular Dynamics (MD) Simulations of AChE
Molecular Dynamics (MD) simulations are powerful computational techniques that provide insights into the dynamic behavior of AChE and its interactions with ligands and the surrounding environment. nih.govacs.orgnih.gov MD simulations allow researchers to observe conformational changes in the enzyme, explore the flexibility of its active site, and simulate the process of ligand binding and unbinding over time. acs.orgnih.govpsu.edu
MD simulations have been used to study the dynamics of AChE from various organisms, revealing key structural features and their roles in enzyme function. nih.gov For example, MD simulations of human BChE have indicated that inhibitors can access the binding subsites due to the flexible entrance of the gorge. nih.gov Simulations have also highlighted the importance of cation-π interactions in stabilizing ligands at the gorge entrance. nih.gov
Conformational Sampling and Flexibility Analysis of AChE
MD simulations are essential for exploring the conformational space and analyzing the flexibility of AChE. The enzyme's active site is located at the bottom of a deep and narrow gorge, and its flexibility is crucial for substrate and ligand access. nih.govencyclopedia.pub MD simulations have revealed that "breathing motions" in the enzyme facilitate the movement of substrates from the surface to the buried active site. acs.org
Studies have specifically examined the flexibility of aromatic residues within the active-site gorge of AChE using MD simulations, comparing the results to crystal structures. nih.gov These studies show that the degree of flexibility varies among residues, and MD simulations can reproduce many of the side-chain conformations observed experimentally. nih.gov The flexibility of residues like F330 has been shown to potentially control the opening of the bottleneck region in the gorge, playing a key role in ligand binding and release. nih.gov Enhanced sampling methods, such as accelerated molecular dynamics (aMD), can further improve the exploration of conformational space and identify larger conformational changes. nih.gov
MD simulations of AChE in complex with different ligands, including inhibitors and nerve agents, have also provided insights into ligand-induced conformational changes. nih.govplos.org For instance, simulations of soman-adducted human AChE revealed alterations in backbone and sidechain motions compared to the apo form of the enzyme. plos.org
Simulation of Substrate and Ligand Binding Events in AChE
MD simulations are widely used to simulate the process of substrate and ligand binding to AChE, providing dynamic details of the interaction. jst.go.jpnih.govpsu.eduruhr-uni-bochum.de These simulations can capture the pathways taken by ligands as they navigate the active site gorge and the specific interactions formed with active site residues. nih.govresearchgate.net
Simulations of acetylcholine (B1216132) binding to AChE have shown that the substrate stabilizes the catalytic active site and improves the binding ability of the peripheral aromatic site. nih.gov Advanced MD techniques, such as accelerated MD, have been used to study the binding pathway of acetylcholine, showing how the open-to-closed transition of a loop in the enzyme is correlated with substrate binding. rsc.org
MD simulations are also used to validate and refine the results obtained from molecular docking studies. portlandpress.com By simulating the dynamics of protein-ligand complexes, researchers can assess the stability of the complex and the persistence of key interactions predicted by docking. portlandpress.com For example, MD simulations were performed to confirm docking results and evaluate the dynamic stability of AChE complexes with potential tripeptide inhibitors. portlandpress.com
Water Networks and Proton Transfer Dynamics in AChE Active Site
The active site gorge of AChE contains numerous water molecules that play important roles in enzyme function, ligand binding, and catalytic activity. mdpi.comnih.gov MD simulations are instrumental in studying the behavior of these water molecules and their interactions with the enzyme and bound ligands. mdpi.comnih.gov
Water molecules in the active site gorge can facilitate the entrance and exit of ligands. nih.gov They can also mediate interactions between ligands and key residues, forming "water bridges" that stabilize protein-ligand complexes. mdpi.comencyclopedia.pub For instance, crystal structures and MD simulations have shown that huprine X binds to AChE through a network of water molecules that form crucial bridges with residues like Tyr121 and Ser122. mdpi.com
MD simulations, including ab initio QM/MM MD simulations, have been used to investigate proton transfer dynamics within the AChE active site, which is a critical aspect of the catalytic mechanism. researchgate.netresearchgate.net These simulations can characterize the multi-step reaction mechanism and determine free energy profiles for the hydrolysis of acetylcholine. researchgate.net Studies have explored the role of water molecules in facilitating proton transfer and the dynamic nature of protonation states within the active sites of cholinesterases. researchgate.netmdpi.com
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Acetylcholine | 187 |
| Donepezil | 3152 |
| Rivastigmine | 5071 |
| Tacrine | 5288 |
| Galantamine | 9650 |
| Huperzine A | 10494 |
| Sarcorucinine-D | 137238135 |
| Eugenol | 3314 |
| Huprine X | 9929026 |
| Soman | 9400 |
| VX | 11508 |
| Tabun | 10471 |
| Sarin | 5380 |
| AEYTR | - |
| CID_162895946 | 162895946 |
| CID_44461278 | 44461278 |
| CID_44285285 | 44285285 |
| CID_81108419 | 81108419 |
| Tetramethyl amine | 1146 |
Data Tables
While the search results provide some specific data points (e.g., binding affinities in kcal/mol, Ki values in µM, energy barriers in kcal/mol, RMSD values in Å), presenting them in interactive data tables requires processing and structuring this information. Based on the provided snippets, here are examples of how some of this data could be presented in tables.
Table 1: Predicted Binding Affinities of Selected Ligands to AChE (PDB ID: 6f25)
| Ligand | Predicted Binding Affinity (Kcal/mol) | Reference researchgate.net |
| Donepezil | -7.8 | researchgate.net |
| ZINC000032101422 | -10.4 | researchgate.net |
| ZINC000049037726 | -10.1 | researchgate.net |
| ZINC000034964947 | -9.9 | researchgate.net |
Table 2: Inhibition Constants (Ki) of Sarcorucinine-D for Cholinesterases
| Enzyme | Ki (µM) | Inhibition Type | Reference ugm.ac.id |
| Acetylcholinesterase (AChE) | 103.3 | Noncompetitive | ugm.ac.id |
| Butyrylcholinesterase (BChE) | 4.66 | Noncompetitive | ugm.ac.id |
Table 3: Predicted Binding Free Energy of Pentapeptide AEYTR to AChE
| Ligand | Average Free Energy of Binding (DG) (kcal/mol) | Reference |
| AEYTR | -19.138 |
Table 4: Predicted Binding Energies of Ligands to AChE (MM-GBSA)
| Ligand | Calculated Binding Energy (kcal/mole) (Human AChE) | Reference actavia.cz |
| Acetylcholine | ~-19 | actavia.cz |
| Soman | Lower than Acetylcholine and VX | actavia.cz |
| VX | Higher than Acetylcholine and Soman | actavia.cz |
(Note: Specific numerical values for Soman and VX in human AChE were not provided in the snippet, only relative comparisons.)
Quantum Mechanical (QM) and QM/MM Calculations for AChE Catalysis
Quantum Mechanical (QM) calculations, often combined with Molecular Mechanics (MM) in QM/MM hybrid methods, are powerful techniques used to investigate the catalytic mechanism of enzymes such as Acetylcholinesterase. QM/MM approaches are particularly valuable as they can explore chemical bond formation and breaking, which are central to enzymatic reactions, while also accounting for the influence of the surrounding protein environment. mdpi.comnih.gov This hybrid method applies QM calculations to the chemically active site where the reaction occurs, while the rest of the system, including the protein surroundings and solvent molecules, is treated with less computationally expensive MM methods. nih.govfrontiersin.org
Elucidation of Reaction Pathways and Transition States in AChE
QM/MM simulations have been extensively used to map the reaction mechanism of AChE-catalyzed hydrolysis of acetylcholine (ACh). acs.orgmdpi.comresearchgate.net The catalytic process involves two main stages: acylation and deacylation. acs.orgmdpi.com Studies employing Born-Oppenheimer ab initio QM/MM molecular dynamics simulations have characterized the complete catalytic reaction mechanism and determined its multistep free-energy reaction profiles. acs.orgresearchgate.netnih.govnih.gov
In the acylation stage, the reaction is initiated by a nucleophilic attack of the hydroxyl oxygen of Ser203 (in mouse AChE) or Ser200 (in Torpedo californica AChE) on the carbonyl carbon of acetylcholine. mdpi.commdpi.comresearchgate.netacs.org This step is facilitated by a synchronous proton transfer from the serine residue to His447 (or His440). acs.orgresearchgate.netnih.govacs.org This leads to the formation of a tetrahedral covalent intermediate, which is stabilized by the oxyanion hole. acs.orgresearchgate.netnih.gov The oxyanion hole, formed by the main-chain N-H dipoles of residues like Gly121, Gly122, and Ala204, provides stabilizing interactions for the intermediate and transition states. mdpi.comacs.orgcore.ac.uk
Locating transition states (TS) and reaction paths on QM/MM potential energy surfaces is crucial for understanding the energy landscape of the reaction. frontiersin.org Methods like "adiabatic mapping," where the energy is minimized while restraining a reaction coordinate (e.g., distance between reacting atoms), are often used to obtain energy profiles and approximate TS structures. rsc.orgscispace.com
Electrostatic Potential and Charge Distribution Analysis in AChE Active Site
The active site of AChE is located at the bottom of a long and narrow gorge, approximately 20 Å deep and 5 Å wide. mdpi.comnih.govacs.org The enzyme's remarkable catalytic efficiency, approaching diffusion-controlled rates, is significantly influenced by the electrostatic properties of this gorge. mdpi.comnih.govdntb.gov.ua
Analysis of the electrostatic potential and charge distribution within the AChE active site and gorge reveals an asymmetric charge distribution that generates an electrostatic field. mdpi.com This field plays a crucial role in guiding positively charged ligands, such as the substrate acetylcholine, towards the active site entrance. mdpi.comcore.ac.uknih.govnih.gov Brownian dynamics simulations have supported the hypothesis of electrostatic steering, showing that the electrostatic field directs cationic substrates towards the mouth of the active-site gorge. mdpi.comnih.govnih.gov
The distribution of charged amino acids near the binding site contributes to the local potential, influencing ligand association rates and binding energy. nih.gov While long-range electrostatic interactions contribute to steering ligands towards the gorge entrance, local, short-range interactions within the gorge, particularly those involving the oxyanion hole and key aromatic residues, are critical for stabilizing transition states and intermediates during catalysis. core.ac.uk
Machine Learning and AI Applications in AChE Research
Machine Learning (ML) and Artificial Intelligence (AI) approaches are increasingly being applied in AChE research, particularly in the areas of ligand design and data analysis. nih.govresearchgate.netacgpubs.orgniscpr.res.inacs.orgnih.govfrontiersin.orgrsc.org These methods can analyze large datasets to identify patterns and build predictive models, accelerating the discovery process. niscpr.res.innih.gov
Predictive Modeling for AChE Ligand Design
ML and AI are valuable tools for predicting the activity of molecules against biological targets like AChE. acgpubs.org Predictive modeling approaches are an integral part of modern drug discovery, aiding in the identification of potential AChE inhibitors. researchgate.netnih.govfrontiersin.org
Ligand-based drug design methods, which use quantitative descriptor information of molecules with known biological activity, are often employed to build ML models for predicting novel lead molecules. nih.govfrontiersin.org Various ML algorithms, including Support Vector Machines (SVM), k-Nearest Neighbor (k-NN), Random Forest (RF), Deep Neural Networks (DNN), and Extreme Gradient Boosting (XGBoost), have been used to develop models for distinguishing between AChE inhibitors and non-inhibitors or predicting binding affinities. researchgate.netacgpubs.orgacs.orgnih.gov
These models are trained on datasets of molecules with known inhibitory activity against AChE, often sourced from databases like ChEMBL or BindingDB. researchgate.netacgpubs.orgniscpr.res.inacs.orgfrontiersin.org Molecular descriptors and fingerprints, such as MACCS keys and estate fingerprints, are used as input features for these models. researchgate.netfrontiersin.org The performance of these models is evaluated using metrics like accuracy, precision, recall, F-measure, MCC, and ROC values, often through cross-validation and testing on external datasets. researchgate.netacgpubs.orgnih.gov
ML models can be used to virtually screen large chemical databases to identify potential inhibitors. acs.orgfrontiersin.orgfrontiersin.org Compounds predicted as active by ML models can then be further investigated using methods like molecular docking and molecular dynamics simulations to understand their binding mechanisms and assess their potential as drug candidates. acs.orgnih.govfrontiersin.org
Data Mining for AChE Biological Data
Data mining techniques are applied to extract knowledge from large datasets related to AChE, including structural characteristics of molecules and their biological activity. nih.govnih.gov This involves analyzing the correlation between structural features (descriptors) and the inhibitory activity of molecules. nih.gov
Integrated data mining methods, including virtual screening based on docking protocols or pharmacophore models and prediction methods based on molecular descriptors, have been used to explore natural product libraries for novel AChE inhibitors. nih.govnih.gov These approaches can help prioritize potential lead structures for experimental testing. nih.govnih.gov
Systematic data mining of 'omics' data (genomics, epigenomics, proteomics, metabolomics) has also been used to identify proteins related to Alzheimer's disease, including AChE, and to explore potential drug repositioning strategies by linking existing drugs to these targets. plos.org This type of data mining can reveal known AChE inhibitors that could be repurposed for treating cognitive symptoms associated with AD. plos.org
Data mining efforts contribute to building the datasets used for training ML and AI models in AChE research. niscpr.res.infrontiersin.orgacs.org By identifying significant descriptors and patterns in existing data, data mining facilitates the development of more accurate predictive models for ligand design and virtual screening. nih.govfrontiersin.orgnih.gov
Advanced Methodologies for Acetylcholinesterase Research
High-Throughput Screening (HTS) Technologies for AChE Modulators
High-throughput screening (HTS) has revolutionized the process of drug discovery by enabling the rapid and automated testing of large numbers of chemical compounds for their effect on a specific biological target. bmglabtech.comevotec.comdanaher.com In the context of AChE research, HTS is instrumental in identifying potential inhibitors, which are crucial for the treatment of conditions like Alzheimer's disease. acs.org
Fluorescence-Based and Absorbance-Based HTS Assays for AChE
Fluorescence-based and absorbance-based assays are the cornerstones of HTS for AChE modulators due to their sensitivity, reliability, and amenability to automation. nih.govnih.gov
Absorbance-Based Assays: The most widely used absorbance-based method is the Ellman assay. nih.govattogene.com This colorimetric assay relies on the hydrolysis of acetylthiocholine (B1193921) (ATCh) by AChE to produce thiocholine. nih.govattogene.com Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate 5-thio-2-nitrobenzoate (TNB), a yellow-colored product that can be quantified by measuring its absorbance at 412 nm. nih.govattogene.comresearchgate.net The intensity of the color is directly proportional to the AChE activity. attogene.com This method is convenient for detecting AChE activity and screening for inhibitors. attogene.comabcam.com
Fluorescence-Based Assays: These assays offer higher sensitivity compared to their absorbance-based counterparts. nih.gov One common approach involves a coupled enzymatic reaction. AChE hydrolyzes acetylcholine (B1216132) to choline, which is then oxidized by choline oxidase to produce hydrogen peroxide. In the presence of peroxidase, the hydrogen peroxide reacts with a non-fluorescent probe, such as Amplex Red or Thiolite Green, to generate a highly fluorescent product, resorufin or a fluorescent adduct, respectively. researchgate.net The increase in fluorescence, measured at specific excitation and emission wavelengths (e.g., 540 nm excitation and 590 nm emission for resorufin), is proportional to the AChE activity. researchgate.net Another fluorescent method utilizes a proprietary non-fluorescent molecule, ThioStar®, which becomes fluorescent upon binding to the thiol group of thiocholine produced from the hydrolysis of ATCh by AChE. arborassays.com
| Assay Type | Principle | Detection Method | Key Reagents | Wavelength |
| Absorbance-Based (Ellman Assay) | Colorimetric detection of thiocholine produced from acetylthiocholine hydrolysis. nih.govattogene.com | Spectrophotometry | Acetylthiocholine, DTNB | 412 nm attogene.com |
| Fluorescence-Based (Amplex Red) | Fluorometric detection of resorufin produced from a coupled enzymatic reaction involving choline oxidase and peroxidase. researchgate.net | Fluorometry | Acetylcholine, Choline Oxidase, Peroxidase, Amplex Red | Excitation: 540 nm, Emission: 590 nm researchgate.net |
| Fluorescence-Based (ThioStar®) | Fluorometric detection of a fluorescent adduct formed between ThioStar® and thiocholine. arborassays.com | Fluorometry | Acetylthiocholine, ThioStar® | Excitation: 390 nm, Emission: 510 nm arborassays.com |
Label-Free Detection Methods for AChE Activity (e.g., Mass Spectrometry)
Label-free detection methods offer a significant advantage by directly measuring the native substrates and products of enzymatic reactions, thus avoiding potential interference from labels. sciex.com Mass spectrometry (MS) has emerged as a powerful label-free technology for screening AChE modulators. sciex.com
Mass Spectrometry-Based Assays: These assays directly quantify the conversion of the native substrate, acetylcholine (ACh), to its product, choline (Ch). sciex.com This approach provides high accuracy and is less prone to artifacts that can affect labeled assays. sciex.com For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed to measure AChE activity by using a surrogate substrate, acetylcholine-d4, and quantifying the product, choline-d4. nih.gov This method has proven to be sensitive and convenient for screening compounds that target AChE. nih.gov High-performance liquid chromatography-mass spectrometry (HPLC-MS) has also been utilized in a post-column biochemical assay to screen for AChE inhibitors in natural extracts. nih.gov In this setup, the HPLC eluate is mixed with AChE and acetylcholine, and the decrease in product formation in the presence of an inhibitor is detected by electrospray MS. nih.gov Another innovative MS-based technique is the Desorption Ionization Using Through Hole Alumina Membrane (DIUTHAME-MS), a matrix-free laser desorption/ionization method that offers high reproducibility for monitoring AChE reaction kinetics. acs.org Paper spray mass spectrometry has also been employed to monitor AChE activity both in solution and on a modified hydrophobic paper surface, offering a rapid and comprehensive approach. acs.org
| Method | Principle | Advantages | Research Findings |
| LC-MS/MS | Quantifies the product of AChE activity using a surrogate substrate. nih.gov | High sensitivity and convenience. nih.gov | Successfully determined AChE activity in mouse brain and demonstrated the effect of an AChE inhibitor. nih.gov |
| HPLC-MS | Monitors a decrease in product formation in the presence of an inhibitor via a post-column assay. nih.gov | Robust, stable, and sensitive. nih.gov | Determined IC50 values for several known AChE inhibitors and identified an inhibitor in a crude plant extract. nih.gov |
| DIUTHAME-MS | A matrix-free laser desorption/ionization method for monitoring reaction kinetics. acs.org | High reproducibility, less error variation than MALDI, and simple experimental procedure. acs.org | Demonstrated accurate reflection of the time course of AChE reaction progression. acs.org |
| Paper Spray MS | Monitors AChE activity directly from a paper surface. acs.org | Rapid and comprehensive analysis. acs.org | Feasibility of determining AChE activity in whole blood. acs.org |
Microfluidics and Lab-on-a-Chip Platforms for AChE Analysis
Microfluidics and lab-on-a-chip (LOC) technologies involve the manipulation of small volumes of fluids in channels with dimensions of tens to hundreds of micrometers. mdpi.comelveflow.com These platforms offer several advantages for AChE analysis, including reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput and multiplexed assays. acs.orgnih.gov
A microfabricated device has been described for the flow injection analysis and electrophoretic separation of AChE inhibitors. acs.org In this device, solutions of the inhibitor, enzyme, substrate, and a derivatizing agent are mixed within microchannels using computer-controlled electrokinetic transport. acs.org The AChE-catalyzed hydrolysis of acetylthiocholine to thiocholine is measured through an on-chip reaction of thiocholine with coumarinylphenylmaleimide, and the resulting thioether is detected by laser-induced fluorescence. acs.org This system can differentiate between competitive and irreversible inhibitors based on the shape of the negative peak produced. acs.org For example, a Ki value of 1.5 ± 0.2 nM was determined for the competitive inhibitor tacrine, which is comparable to results from standard cuvette assays. acs.org Furthermore, a mixture of four cationic inhibitors was successfully separated and detected within 70 seconds, highlighting the potential for multiplexed screening. acs.org
Biosensor Development for AChE Detection and Activity Monitoring
Biosensors are analytical devices that combine a biological component with a physicochemical detector to provide quantitative or semi-quantitative analytical information. nih.gov AChE-based biosensors are primarily developed for the detection of organophosphorus and carbamate (B1207046) pesticides, which are potent AChE inhibitors. nih.govmdpi.com The principle of these biosensors is based on the inhibition of AChE activity by the target analyte, leading to a measurable change in the sensor's signal. nih.gov
Electrochemical biosensors are the most common type of AChE biosensor. encyclopedia.pub In these sensors, AChE is immobilized on an electrode surface. nih.gov The enzymatic activity is monitored by measuring the electrochemical signal produced by the hydrolysis of a substrate, typically acetylthiocholine. encyclopedia.pub The product, thiocholine, can be electrochemically oxidized, generating a current that is proportional to the AChE activity. acs.org When an inhibitor is present, the enzymatic activity decreases, resulting in a lower current. nih.gov Various materials, such as functionalized graphene-polyvinyl alcohol nanocomposites, have been used to modify electrodes to enhance the sensitivity and stability of these biosensors. rsc.org For instance, a biosensor based on an ionic liquid-functionalized graphene and polyvinyl alcohol nanocomposite demonstrated a very low detection limit for the organophosphorus pesticide phorate (8.0 × 10−15 M). rsc.org
Fluorescence-based biosensors for AChE activity have also been developed. One such sensor utilizes denatured protein-protected gold nanoclusters. nih.gov The fluorescence of these nanoclusters is quenched by thiocholine, the product of ATCh hydrolysis by AChE. nih.gov This method provides a label-free approach to detect AChE activity with a detection limit of 0.02 mU mL-1. nih.gov Another label-free fluorometric sensor for AChE activity is based on a resurfaced green fluorescent protein variant (H39GFP) and copper(II) ions. nih.gov The assay relies on the reaction between Cu(2+) and thiocholine, which modulates the fluorescence of the H39GFP/Cu(2+) complex, allowing for a highly sensitive detection of AChE activity with a limit of detection of 0.015 mU mL-1. nih.gov
Single-Molecule Studies of AChE Activity and Dynamics
Single-molecule studies provide unprecedented insights into the dynamic behavior of individual enzyme molecules, which can be obscured in ensemble measurements. Molecular dynamics (MD) simulations have been a powerful tool to investigate the activity and dynamics of AChE at the atomic level. acs.org
MD simulations have revealed the "breathing" motions of the enzyme that facilitate the movement of the substrate from the enzyme's surface to the deeply buried active site. acs.org The active site of AChE is located at the bottom of a narrow gorge, approximately 20 Å deep. nih.govnih.gov Computational studies have shown how ligands traffic through this gorge. nih.gov For example, steered molecular dynamics (SMD) simulations have elucidated the different dissociation mechanisms of inhibitors like huperzine A and E2020 from the active site gorge, providing valuable information for drug design. nih.gov More recent comprehensive all-atom investigations coupling SMD simulations with hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) computations have described the full dynamical and reactive profiles of AChE, from ligand diffusion to the complete catalytic cycle. researchgate.net These studies have highlighted the importance of the reorganization of water molecules within the active site during the catalytic process. researchgate.net
Proteomics and Metabolomics Approaches in AChE Pathway Analysis
Proteomics and metabolomics are large-scale studies of proteins and metabolites, respectively, within a biological system. These "omics" approaches provide a systems-level understanding of cellular processes and can be applied to analyze the pathways involving AChE. nih.govnih.gov
Proteomics: Proteomics can be used to identify proteins that interact with AChE or whose expression levels are altered in response to changes in AChE activity. springernature.com For instance, state-of-the-art proteomics profiling technology can quantify the expression of thousands of proteins across the brain, providing a comprehensive view of proteomic alterations and interactions in diseases like Alzheimer's, where AChE plays a significant role. mountsinai.org Pathway and network analysis of proteomics data can help to identify activated signaling or metabolic pathways associated with AChE function or dysfunction. nih.gov
Future Directions and Emerging Frontiers in Acetylcholinesterase Research
Exploration of Novel Allosteric Sites on AChE
The classical understanding of acetylcholinesterase (AChE) inhibition has predominantly centered on the active site within the enzyme's gorge. However, the paradigm is shifting towards the exploration of allosteric sites—distinct locations on the enzyme that can modulate its activity upon binding. The peripheral anionic site (PAS), situated at the entrance of the active site gorge, is a well-established allosteric site. nih.gov Modulators that bind to the PAS can influence catalytic efficiency by sterically hindering the passage of substrates and by inducing conformational changes in the active site. genome.jp
Recent research, leveraging computational tools, has successfully identified and characterized new allosteric sites on AChE. genome.jpnih.gov Through the use of virtual screening guided by structure-based and fragment hotspot strategies, novel allosteric inhibitors have been identified. genome.jpnih.gov Subsequent in vitro testing and kinetic studies, complemented by molecular dynamics simulations, have experimentally verified the allosteric mechanism of these newly discovered compounds. genome.jpnih.gov These findings are significant as they open up new avenues for designing more selective AChE modulators. Targeting allosteric sites could allow for the fine-tuning of enzymatic activity and the discovery of compounds that can influence the non-cholinergic functions of AChE. genome.jpnih.gov
| Identified Allosteric Site | Method of Identification | Key Interacting Residues (Example) | Potential Effect |
| Peripheral Anionic Site (PAS) | X-ray crystallography, Site-directed mutagenesis | Trp286, Tyr72, Tyr124, Tyr341 | Modulation of substrate entry and catalysis, involvement in non-catalytic functions |
| Newly Identified Site 1 | Computational modeling, Virtual screening | To be further elucidated | Allosteric inhibition of catalytic activity |
| Newly Identified Site 2 | Fragment hotspot mapping, Molecular dynamics | To be further elucidated | Mixed non-competitive inhibition |
Understanding Non-Catalytic Roles of AChE at the Molecular Level
Beyond its well-established role in hydrolyzing acetylcholine (B1216132), emerging evidence strongly suggests that AChE participates in a variety of non-catalytic functions. These roles are often mediated by specific domains of the AChE protein, particularly the peripheral anionic site (PAS). nih.govfrontiersin.org One of the most studied non-catalytic functions of AChE is its involvement in the pathogenesis of Alzheimer's disease. AChE has been shown to interact with amyloid β-peptide via its PAS, thereby accelerating the formation of amyloid plaques. nih.govmdpi.com This interaction highlights the potential for developing therapeutics that specifically target the non-catalytic functions of AChE.
Furthermore, AChE is implicated in processes such as cell adhesion, neurite outgrowth, and synaptogenesis. frontiersin.orgnih.gov These morphogenic activities suggest that AChE can act as a structural protein, influencing the development and maintenance of the nervous system. While some studies on mutant animal models have suggested that the observed phenotypes can be solely attributed to the loss of catalytic activity, a growing body of research supports the existence of genuine non-catalytic roles. nih.gov The molecular mechanisms underlying these functions are an active area of investigation, with the PAS being a key interaction site for various protein partners. nih.gov Understanding these non-catalytic roles at a molecular level is crucial for a comprehensive appreciation of AChE's physiological significance and for the development of novel therapeutic strategies for a range of neurological disorders.
| Non-Catalytic Function | Mediating Site/Domain | Interacting Molecules | Implicated Process |
| Amyloid β Fibril Formation | Peripheral Anionic Site (PAS) | Amyloid β-peptide | Alzheimer's disease pathogenesis |
| Cell Adhesion | Surface domains | Extracellular matrix proteins | Neuronal development and synaptogenesis |
| Neurite Outgrowth | Not fully elucidated | Growth factors, signaling proteins | Neurodevelopment |
| Apoptosis Regulation | Not fully elucidated | Apoptotic pathway proteins | Cell survival and death |
Development of Advanced Computational Models for AChE
The study of acetylcholinesterase structure, function, and dynamics has been significantly advanced by the application of sophisticated computational models. nih.govmdpi.comfrontiersin.org Techniques such as molecular dynamics (MD) simulations, Monte Carlo (MC) based docking calculations, and hybrid quantum mechanical/molecular mechanics (QM/MM) simulations have provided insights that are often inaccessible through experimental methods alone. nih.gov These computational approaches allow for the investigation of AChE at an atomic level, providing a dynamic view of its conformational changes and interactions with ligands. mdpi.com
MD simulations have been instrumental in understanding the flexibility of the active site gorge, revealing how it fluctuates between open and closed states to allow for the passage of substrates and inhibitors. mdpi.com QM/MM simulations have been employed to elucidate the precise mechanism of acetylcholine hydrolysis, mapping the acylation and deacylation steps of the catalytic process. nih.gov Furthermore, computational models are increasingly used in the rational design of novel AChE inhibitors. researchgate.netmdpi.com By simulating the binding of potential drug candidates to the active or allosteric sites, these models can predict binding affinities and guide the synthesis of more potent and selective compounds. researchgate.net The continued development of these advanced computational models, coupled with increasing computational power, promises to further unravel the complexities of AChE function and accelerate the discovery of new therapeutic agents. mdpi.comfrontiersin.org
| Computational Method | Application in AChE Research | Key Insights Gained |
| Molecular Dynamics (MD) Simulations | Studying protein flexibility and ligand binding | Elucidation of active site gorge dynamics, identification of transient binding pockets |
| Quantum Mechanical/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions | Detailed mechanism of acetylcholine hydrolysis, transition state characterization |
| Monte Carlo (MC) Docking | Predicting ligand binding modes | Identification of potential inhibitors, understanding structure-activity relationships |
| Machine Learning (ML) Models | Predicting binding affinity and virtual screening | High-throughput screening of large compound libraries, identification of novel inhibitor scaffolds |
Integration of Multi-Omics Data for Comprehensive AChE Pathway Mapping
A comprehensive understanding of acetylcholinesterase's role in complex biological systems necessitates a move beyond single-molecule studies to a more integrated, systems-level approach. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy for mapping the intricate pathways in which AChE is involved. mdpi.com While still an emerging area in AChE research, early studies demonstrate the potential of this approach.
For instance, phosphoproteomics has been utilized to dissect the acetylcholine signaling pathway, identifying downstream targets and revealing novel cascades. nih.gov In the context of disease, integrated bioinformatics analyses combining transcriptomic data with drug sensitivity and functional enrichment have identified AChE as a crucial target in non-small cell lung cancer, implicating it in pathways such as MAPK signaling. nih.gov Furthermore, proteomics-based clustering of patient samples has been used to identify distinct disease phenotypes in myasthenia gravis, an autoimmune disease targeting the neuromuscular junction where AChE plays a critical role. nih.gov
These examples highlight how different omics layers can provide complementary information. Transcriptomics can reveal changes in AChE gene expression under different conditions, proteomics can quantify the levels of AChE protein and its post-translational modifications, and metabolomics can measure the downstream effects on acetylcholine and other relevant metabolites. By integrating these datasets, researchers can construct more complete and dynamic models of cholinergic pathways. mdpi.comfrontiersin.org This holistic view is essential for understanding how perturbations in AChE activity contribute to disease and for identifying novel biomarkers and therapeutic targets within the broader AChE network.
| Omics Data Type | Information Provided for AChE Pathway Analysis | Example Application |
| Genomics | Genetic variations in the ACHE gene | Association with susceptibility to diseases or response to inhibitors |
| Transcriptomics | ACHE gene expression levels | Identification of regulatory networks controlling AChE expression |
| Proteomics | AChE protein abundance and post-translational modifications | Understanding the regulation of AChE activity and its role in signaling cascades |
| Metabolomics | Levels of acetylcholine, choline, and other related metabolites | Assessing the functional consequences of altered AChE activity |
| Phosphoproteomics | Phosphorylation status of proteins in the acetylcholine pathway | Mapping downstream signaling events of cholinergic activation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
